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  • Product: 4-(aminomethyl)-N-cyclohexyl-N-methylaniline
  • CAS: 893753-02-1

Core Science & Biosynthesis

Foundational

4-(Aminomethyl)-N-cyclohexyl-N-methylaniline: Physicochemical Profiling and Synthetic Utility in Drug Discovery

[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb0wO2CoqVlgZ0IE8iA1hb2mjyxl-H3fUJYz9ij71U Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type:...

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Author: BenchChem Technical Support Team. Date: April 2026

[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb0wO2CoqVlgZ0IE8iA1hb2mjyxl-H3fUJYz9ij71U

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In modern drug discovery, the selection of bifunctional scaffolds dictates the trajectory of lead optimization. 4-(aminomethyl)-N-cyclohexyl-N-methylaniline (CAS: 893753-02-1) [1.1] represents a highly versatile small-molecule building block[1]. Characterized by its distinct electronic and steric compartments, this scaffold offers a rigid, lipophilic tertiary aniline core coupled with a highly reactive, unhindered primary amine. This whitepaper details the physicochemical properties, self-validating synthetic protocols, and regioselective functionalization logic required to leverage this compound in pharmaceutical development.

Structural Anatomy & Physicochemical Profile

Understanding the dual-nature of this molecule is critical for downstream applications. The molecule contains two basic nitrogen centers with vastly different pKa values and steric environments, which dictates its behavior in purification and functionalization.

  • The Aniline Nitrogen: Sterically hindered by the bulky cyclohexyl group and electronically deactivated by conjugation with the aromatic ring.

  • The Aminomethyl Nitrogen: An unhindered, aliphatic primary amine that is highly nucleophilic and readily available for coupling.

Quantitative Data Summary
PropertyValueSource / Validation
Chemical Name 4-(aminomethyl)-N-cyclohexyl-N-methylanilineStandard IUPAC
CAS Registry Number 893753-02-1[2],[1],
Molecular Formula C14H22N2[3],[1]
Molecular Weight 218.34 g/mol [3],[1],
Predicted pKa (Primary Amine) ~ 9.8Aliphatic amine baseline
Predicted pKa (Tertiary Aniline) ~ 5.2N,N-dialkylaniline baseline
Hazard Classification Acute Tox. 4 (H302, H312, H332)[2]
Commercial Purity Standard Min. 95%[1]

De Novo Synthesis & Validation Protocols

As a Senior Application Scientist, I emphasize that every synthetic step must be a self-validating system. Relying solely on final-step LC-MS is insufficient; in-process controls (IPCs) are mandatory to ensure reaction fidelity. Below is the optimized two-step synthesis from commercially available precursors.

Synthesis_Pathway SM1 4-Fluorobenzonitrile INT 4-(N-Cyclohexyl-N-methylamino) benzonitrile SM1->INT SNAr Reaction K2CO3, DMF, 120°C SM2 N-Methylcyclohexanamine SM2->INT Nucleophile PROD 4-(Aminomethyl)-N-cyclohexyl -N-methylaniline INT->PROD Nitrile Reduction LiAlH4, THF, 0°C to RT

Figure 1: Two-step synthetic workflow for 4-(aminomethyl)-N-cyclohexyl-N-methylaniline.

Step 1: Nucleophilic Aromatic Substitution (SNAr)
  • Objective: Construct the tertiary aniline core.

  • Causality: The para-cyano group strongly withdraws electron density via resonance, activating the aryl fluoride for nucleophilic attack. N-methylcyclohexanamine provides the nucleophile, while potassium carbonate ( K2​CO3​ ) acts as an acid scavenger to neutralize the generated hydrofluoric acid, thermodynamically driving the reaction forward.

  • Protocol:

    • Charge a dry flask with 4-fluorobenzonitrile (1.0 eq) and anhydrous DMF (0.5 M).

    • Add N-methylcyclohexanamine (1.2 eq) and finely powdered K2​CO3​ (2.0 eq).

    • Heat the suspension to 120 °C under nitrogen for 12 hours.

    • Quench with water and extract with Ethyl Acetate (3x). Wash the organic layer with brine to remove residual DMF.

  • Self-Validation System: Monitor via TLC (Hexane:EtOAc 4:1). The highly polar amine starting material remains near the baseline, while the less polar tertiary aniline intermediate migrates cleanly ( Rf​ ~ 0.6). Confirm mass via LC-MS (ESI+): [M+H]+ expected at m/z 215.

Step 2: Nitrile Reduction
  • Objective: Convert the cyano group to the target primary aminomethyl moiety.

  • Causality: Lithium aluminum hydride ( LiAlH4​ ) delivers hydride equivalents to the electrophilic nitrile carbon. The reaction must be kept strictly anhydrous to prevent premature quenching of the hydride reagent, which would stall the reduction at the imine stage.

  • Protocol:

    • Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous THF (0.2 M) and cool to 0 °C.

    • Add LiAlH4​ (2.0 eq) portion-wise to control the exothermic release of hydrogen gas.

    • Warm to room temperature and stir for 4 hours.

    • Perform a Fieser workup (x g H2​O , x g 15% NaOH, 3x g H2​O ) to precipitate aluminum salts. Filter through Celite.

  • Self-Validation System: IR spectroscopy is the most definitive rapid check; the sharp C≡N stretch at ~2220 cm−1 must completely disappear. 1H NMR will reveal a new singlet integrating to 2H at ~3.8 ppm, corresponding to the newly formed benzylic methylene protons.

Regioselective Functionalization Logic

The primary value of 4-(aminomethyl)-N-cyclohexyl-N-methylaniline in combinatorial chemistry lies in its predictable regioselectivity. Because the tertiary aniline is sterically shielded, electrophiles will exclusively react with the primary aminomethyl group without the need for protecting group chemistry.

Functionalization_Logic Core Core Scaffold (Primary Amine Reactivity) Amide Amide Formation (HATU, DIPEA) Core->Amide High Regioselectivity Urea Urea Formation (Triphosgene / Amine) Core->Urea High Regioselectivity RedAm Reductive Amination (Aldehyde, NaBH(OAc)3) Core->RedAm Chemoselective

Figure 2: Regioselective functionalization pathways of the primary aminomethyl group.

  • Amide Coupling: Utilizing standard peptide coupling reagents (e.g., HATU, DIPEA), the primary amine can be rapidly converted into diverse amide libraries. The basicity of the tertiary aniline can subsequently be exploited to form HCl salts, improving the aqueous solubility of the final drug candidate.

  • Reductive Amination: Mild treatment with aldehydes and sodium triacetoxyborohydride ( NaBH(OAc)3​ ) yields secondary amines, preserving the basic character of the benzylic position for target engagement (e.g., kinase hinge-binding motifs).

Environmental, Health, and Safety (EHS) Guidelines

Regulatory compliance and laboratory safety are non-negotiable. 4-(aminomethyl)-N-cyclohexyl-N-methylaniline is classified under Acute Tox. 4 [2].

  • Toxicity Profile: The compound presents acute toxicity risks via oral, dermal, and inhalation routes (Hazard Codes: H302 + H312 + H332)[2].

  • Handling Protocols: All manipulations of the neat powder or concentrated oils must be performed inside a certified chemical fume hood. Nitrile gloves (double-gloved), safety goggles, and a lab coat are mandatory.

  • Spill Mitigation: In the event of a spill, neutralize with a weak acid (such as 5% citric acid) to protonate the amines, rendering them water-soluble for safe cleanup and disposal.

References

  • Chemical Substance Information - 4-(aminomethyl)-N-cyclohexyl-N-methylaniline. NextSDS.
  • Screening Compounds P50058. EvitaChem.
  • CAS: 893753-02-1. CymitQuimica.
  • 57190 | Sigma-Aldrich. Sigma-Aldrich.

Sources

Exploratory

safety data sheet SDS and handling guidelines for 4-(aminomethyl)-N-cyclohexyl-N-methylaniline

Strategic Handling and Safety Profile of 4-(aminomethyl)-N-cyclohexyl-N-methylaniline in Drug Development Executive Summary 4-(aminomethyl)-N-cyclohexyl-N-methylaniline (CAS: 893753-02-1) is a highly versatile small mole...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Handling and Safety Profile of 4-(aminomethyl)-N-cyclohexyl-N-methylaniline in Drug Development

Executive Summary

4-(aminomethyl)-N-cyclohexyl-N-methylaniline (CAS: 893753-02-1) is a highly versatile small molecule scaffold utilized extensively in advanced drug discovery and chemical synthesis[1]. While its bifunctional nature—comprising both a substituted aniline core and a primary aliphatic amine—makes it a valuable building block, it also imparts a complex toxicological profile. This technical guide provides a rigorous, causality-driven framework covering the physicochemical properties, mechanistic toxicology, and self-validating handling protocols required for the safe manipulation of this compound in laboratory settings.

Physicochemical Profiling & Hazard Assessment

Understanding the baseline properties of 4-(aminomethyl)-N-cyclohexyl-N-methylaniline is the first step in designing a robust safety protocol. The compound exhibits multi-route systemic toxicity alongside severe local tissue hazards[2].

Table 1: Physicochemical Properties and GHS Hazard Classifications

Property / Hazard CategoryValue / GHS ClassificationHazard Code & Description
CAS Number 893753-02-1N/A
Molecular Formula C14H22N2N/A
Molecular Weight 218.34 g/mol N/A
Systemic Toxicity Acute Tox. 4H302 + H312 + H332 (Harmful if swallowed, in contact with skin, or inhaled)
Ocular Hazard Eye Dam. 1H318 (Causes serious eye damage)
Dermal Hazard Skin Irrit. 2H315 (Causes skin irritation)
Target Organ Toxicity STOT SE 3H336 (May cause drowsiness or dizziness)

Data synthesized from globally harmonized system (GHS) notifications[2].

Mechanistic Toxicology & Safety Causality

To move beyond the rote memorization of Safety Data Sheets (SDS), researchers must understand why these hazards exist. The toxicity of 4-(aminomethyl)-N-cyclohexyl-N-methylaniline is driven by the distinct chemical reactivity of its two functional groups.

3.1. The Aniline Core: Systemic Toxicity and Methemoglobinemia The substituted aniline moiety is primarily responsible for the Acute Tox. 4 and STOT SE 3 classifications[2]. Aniline derivatives are highly lipophilic and rapidly absorbed through the skin, lungs, and gastrointestinal tract. Once systemic, they undergo hepatic N-oxygenation via the cytochrome P450 system to form active, toxic metabolites, such as phenylhydroxylamine[3]. These metabolites act as potent oxidizing agents, converting the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), thereby forming methemoglobin[3]. Because methemoglobin cannot bind or transport oxygen, severe exposure leads to systemic tissue hypoxia. This cellular asphyxiation manifests clinically as cyanosis, dizziness (H336), and potentially fatal cardiopulmonary collapse[3].

ToxMech N1 Aniline Derivative Absorption N2 Hepatic N-Oxygenation (CYP450) N1->N2 Systemic Entry N3 Phenylhydroxylamine Metabolite N2->N3 Bioactivation N4 Hemoglobin Oxidation (Fe2+ to Fe3+) N3->N4 Redox Cycling N5 Methemoglobinemia & Tissue Hypoxia N4->N5 Pathogenesis

Mechanistic pathway of aniline-derivative induced methemoglobinemia via hepatic metabolism.

3.2. The Primary Amine: Local Corrosivity and Ocular Damage The aliphatic aminomethyl group is highly basic and nucleophilic. In biological systems, primary amines readily undergo condensation reactions with aldehydes to form Schiff bases[4]. When exposed to delicate ocular tissue, the combination of high local pH (basicity) and rapid reactivity with cellular proteins causes immediate, irreversible protein denaturation and corneal opacity. This mechanism justifies the severe Eye Dam. 1 (H318) and Skin Irrit. 2 (H315) classifications[2].

Self-Validating Handling Protocols

A self-validating protocol ensures that failure at any single operational step does not result in researcher exposure. The following step-by-step methodology must be strictly employed when handling 4-(aminomethyl)-N-cyclohexyl-N-methylaniline.

Workflow A Compound Reception Verify Integrity B Engineering Controls (Fume Hood / BSC) A->B Step 1 C PPE Verification (Double Nitrile, Face Shield) B->C Step 2 D Dispensing & Weighing (Closed System) C->D Step 3 E Reaction Execution (Inert Atmosphere) D->E Step 4 F Quenching & Disposal (Acidic Neutralization) E->F Step 5

Self-validating experimental workflow for mitigating exposure to hazardous amines.

Step-by-Step Methodology:

  • Engineering Controls Activation: Conduct all operations inside a certified chemical fume hood with a face velocity of at least 100 fpm. Causality Check: This directly mitigates the H332 (inhalation) hazard by ensuring aerosols or vapors are pulled away from the operator's breathing zone[2].

  • PPE Verification: Don standard laboratory attire, chemical-resistant safety goggles (tight-fitting to prevent vapor ingress), a full face shield, and double-layered nitrile gloves. Causality Check: Nitrile provides a temporary barrier against aliphatic amines; double-gloving allows for the immediate removal of the outer layer upon suspected contamination without exposing the skin, preventing H312 dermal absorption[2].

  • Dispensing & Weighing: Use anti-static weigh boats. If the compound is handled as a liquid or oil, utilize positive-displacement pipettes to prevent aerosolization and ensure volumetric accuracy despite the compound's viscosity.

  • Reaction Setup: Purge the reaction vessel with an inert gas (Nitrogen or Argon). Causality Check: Aniline derivatives are highly prone to air oxidation. Inertion not only prevents the degradation of the reagent but also stops the generation of highly reactive, dark-colored polymeric impurities that can complicate downstream purification.

  • Quenching & Waste Segregation: Quench residual unreacted compound with a dilute, weak acid (e.g., 1M HCl or saturated NH4Cl) to protonate the primary amine. Causality Check: Protonation converts the volatile, skin-permeable free base into a water-soluble, non-volatile ammonium salt. This drastically reduces both inhalation and dermal absorption risks during waste disposal.

Emergency Response & Decontamination Workflows

Despite rigorous protocols, emergency procedures must be pre-established and understood by all personnel.

  • Ocular Exposure (Eye Dam. 1): Immediate intervention is critical. Flush eyes at an emergency eyewash station for a minimum of 15 minutes, holding eyelids open to ensure complete irrigation. Do not attempt to neutralize the amine with acid, as the exothermic neutralization reaction will cause further thermal damage. Seek immediate ophthalmological care[2].

  • Dermal Exposure (Skin Irrit. 2 & Acute Tox. 4): Remove contaminated clothing immediately. Wash the affected area with copious amounts of soap and water. Monitor the patient for signs of methemoglobinemia (e.g., blue lips/nail beds, headache, lethargy) for up to 24 hours post-exposure, as the onset of symptoms from hepatic bioactivation can be delayed[3].

  • Spill Decontamination: Do not sweep dry powders. Cover the spill with an inert absorbent material (e.g., vermiculite or sand). For surface decontamination, wipe the area with a dilute acidic solution (e.g., 5% acetic acid) to neutralize the amine, followed by a thorough water wash to remove residual salts.

References

  • Title: CAS: 893753-02-1 | CymitQuimica: 4-(Aminomethyl)-N-cyclohexyl-N-methylaniline Source: cymitquimica.com URL: 1

  • Title: 4-(aminomethyl)-N-cyclohexyl-N-methylaniline — Chemical Substance Information Source: nextsds.com URL: 2

  • Title: Aniline | Medical Management Guidelines | Toxic Substance Portal Source: cdc.gov URL: 3

  • Title: Tuning the Metabolic Stability of Visual Cycle Modulators through Modification of an RPE65 Recognition Motif Source: acs.org URL: 4

Sources

Foundational

Solubility Profile of 4-(aminomethyl)-N-cyclohexyl-N-methylaniline: A Methodological and Predictive Analysis

An In-depth Technical Guide Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 4-(aminomethyl)-N-cyclohexyl-N-methylaniline, a compound with poten...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 4-(aminomethyl)-N-cyclohexyl-N-methylaniline, a compound with potential applications in pharmaceutical synthesis and materials science. In the absence of extensive published data for this specific molecule, this document outlines a predictive analysis based on its molecular structure and establishes a rigorous experimental protocol for its empirical determination. We delve into the theoretical underpinnings of solubility, analyzing the contributions of the compound's distinct functional groups—the polar aminomethyl moiety, the non-polar cyclohexyl ring, and the moderately polar N-methylaniline core. A detailed, step-by-step shake-flask method, consistent with international standards, is provided for accurate solubility measurement in a range of polar and non-polar solvents. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound's physicochemical properties to advance their work.

Introduction to 4-(aminomethyl)-N-cyclohexyl-N-methylaniline

4-(aminomethyl)-N-cyclohexyl-N-methylaniline is a substituted aniline derivative characterized by a unique combination of functional groups that impart a distinct amphiphilic character. The molecule's structure, featuring a primary amine, a tertiary amine, an aromatic ring, and a saturated cycloalkane, suggests a complex solubility behavior that is critical for its application in various fields.

In pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) or an intermediate is a paramount parameter. It directly influences bioavailability, formulation strategies, and purification processes. Similarly, in chemical synthesis, solvent selection is dictated by the solubility of reactants, catalysts, and products, governing reaction kinetics and yield. Understanding the solubility profile of this compound is, therefore, not an academic exercise but a foundational requirement for its practical application.

This guide will first predict the compound's solubility based on first principles and then provide a detailed methodology for its experimental verification.

Theoretical Framework and Predictive Analysis

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible. To predict the solubility of 4-(aminomethyl)-N-cyclohexyl-N-methylaniline, we must first dissect its molecular structure.

Molecular Structure Deconstruction

The molecule can be segmented into three key regions with differing polarities:

  • The Polar Head (Aminomethyl Group): The -CH₂NH₂ group is highly polar and capable of forming strong hydrogen bonds with protic solvents (e.g., water, methanol). The primary amine is also basic and can be protonated in acidic solutions, forming a highly water-soluble salt.

  • The Non-Polar Tail (Cyclohexyl Group): The cyclohexyl ring is a bulky, non-polar, aliphatic moiety. It will contribute significantly to the molecule's solubility in non-polar, lipophilic solvents (e.g., hexane, toluene) through van der Waals interactions.

  • The Core (N-methylaniline): The aromatic ring and the tertiary amine form a core of intermediate polarity. The nitrogen atom can act as a hydrogen bond acceptor, but the presence of the methyl and cyclohexyl groups creates steric hindrance.

Predictive Solubility Profile

Based on this structural analysis, we can predict a qualitative solubility profile:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Highly Polar Protic Water, MethanolLow to Sparingly SolubleThe polar aminomethyl group promotes solubility, but the large, non-polar cyclohexyl and aromatic core counteract this effect.
Polar Aprotic Acetone, AcetonitrileModerate to HighThese solvents can engage in dipole-dipole interactions and accept hydrogen bonds, effectively solvating both polar and non-polar regions of the molecule.
Non-Polar Hexane, TolueneHighThe dominant non-polar character of the cyclohexyl group and aromatic ring will drive solubility in lipophilic solvents.
Acidic Aqueous 0.1 M HClHighProtonation of the basic amine groups will form a cationic salt, dramatically increasing its affinity for water.

The following diagram illustrates the logical relationship between the molecular structure and its predicted solubility.

cluster_molecule 4-(aminomethyl)-N-cyclohexyl-N-methylaniline cluster_properties Physicochemical Properties cluster_solubility Predicted Solubility Behavior Mol Molecular Structure FG1 Aminomethyl Group (-CH2NH2) Mol->FG1 FG2 N-Cyclohexyl-N-methyl Core Mol->FG2 FG3 Aromatic & Cyclohexyl Rings Mol->FG3 Prop1 Polar Hydrogen Bond Donor/Acceptor FG1->Prop1 Prop2 Steric Hindrance Intermediate Polarity FG2->Prop2 Prop3 Non-Polar Lipophilic FG3->Prop3 Sol_Polar Solubility in Polar Solvents (e.g., Water) Prop1->Sol_Polar Increases Sol_NonPolar Solubility in Non-Polar Solvents (e.g., Hexane) Prop1->Sol_NonPolar Decreases Prop3->Sol_Polar Decreases Prop3->Sol_NonPolar Increases cluster_analysis Sample Processing start Start prep Step 1: Add Excess Solute to Vials start->prep solvent Step 2: Add Known Volume of Solvent prep->solvent shake Step 3: Agitate (24-48h at 25°C) solvent->shake centrifuge Step 4: Centrifuge to Pellet Solid shake->centrifuge filtrate Step 5: Filter Supernatant (0.22µm) centrifuge->filtrate analyze Step 6: Dilute & Analyze via HPLC filtrate->analyze end End: Report Solubility (mg/mL) analyze->end cluster_polar Polar Solvent (e.g., Water) cluster_nonpolar Non-Polar Solvent (e.g., Hexane) Solute Solute Molecule Solute_NH2 -NH2 Solute_CHex Cyclohexyl Water1 H2O Water2 H2O Solute_NH2->Water1 H-Bonding (Strong) Solute_NH2->Water2 H-Bonding (Strong) Hexane1 Hexane Hexane2 Hexane Solute_CHex->Hexane1 van der Waals (Favorable) Solute_CHex->Hexane2 van der Waals (Favorable)

Exploratory

Structural Analysis and Molecular Weight Elucidation of 4-(aminomethyl)-N-cyclohexyl-N-methylaniline: A Technical Whitepaper

Executive Summary 4-(aminomethyl)-N-cyclohexyl-N-methylaniline is a highly versatile small-molecule scaffold frequently utilized in medicinal chemistry and drug development. Characterized by its dual-amine functionality—...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(aminomethyl)-N-cyclohexyl-N-methylaniline is a highly versatile small-molecule scaffold frequently utilized in medicinal chemistry and drug development. Characterized by its dual-amine functionality—a basic primary amine and a sterically hindered tertiary amine—this compound presents unique analytical challenges and opportunities. This whitepaper provides an authoritative guide to the structural elucidation and molecular weight validation of this compound, emphasizing the causality behind High-Resolution Mass Spectrometry (HRMS) and Two-Dimensional Nuclear Magnetic Resonance (2D NMR) protocols.

Structural Elucidation & Physicochemical Profiling

The molecular architecture of 4-(aminomethyl)-N-cyclohexyl-N-methylaniline consists of a central benzene ring substituted at the 1- and 4-positions (para-substitution). The N-cyclohexyl-N-methyl group at position 1 imparts significant lipophilicity and tertiary amine character, while the aminomethyl group (-CH₂NH₂) at position 4 acts as a primary hydrogen bond donor (1)[1].

Table 1: Physicochemical and Structural Properties
PropertyValue
Chemical Name 4-(aminomethyl)-N-cyclohexyl-N-methylaniline
CAS Registry Number 893753-02-1
Molecular Formula C₁₄H₂₂N₂
Molecular Weight 218.34 g/mol
Monoisotopic Mass 218.1783 Da
Hydrogen Bond Donors 1 (Primary -NH₂ group)
Hydrogen Bond Acceptors 2 (Nitrogen atoms)
Rotatable Bonds 3

Analytical Methodologies: Mass Spectrometry (HRMS)

Causality & Rationale: High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of small molecules. By measuring the mass-to-charge ratio (m/z) to the third or fourth decimal place, HRMS distinguishes the target compound from isobaric impurities (2)[2]. Electrospray Ionization (ESI) is selected as the soft ionization technique of choice because it prevents the in-source fragmentation of the delicate aminomethyl group, ensuring the intact molecular ion is observed.

Protocol 1: ESI-HRMS Workflow for Exact Mass Determination
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile/Water (50:50, v/v) supplemented with 0.1% Formic Acid. Causality: Formic acid acts as a proton source, efficiently ionizing the basic primary amine to yield a robust [M+H]⁺ signal, thereby maximizing detector sensitivity.

  • Instrument Calibration: Calibrate the Time-of-Flight (TOF) or Orbitrap mass analyzer using a standard tuning mix to achieve a mass accuracy of <3 ppm.

  • Data Acquisition: Infuse the sample at a flow rate of 10 µL/min operating in positive ion mode (ESI+). Set the capillary voltage to 3.0 kV and the desolvation temperature to 250°C.

  • Spectral Analysis: Extract the monoisotopic peak. The theoretical [M+H]⁺ for C₁₄H₂₂N₂ is calculated as 219.1856 Da. A self-validating system requires the experimental mass to fall within ±0.0006 Da of this theoretical value (3)[3].

Analytical Methodologies: Nuclear Magnetic Resonance (NMR)

Causality & Rationale: While HRMS confirms the molecular formula, it cannot definitively prove atomic connectivity or regiochemistry (e.g., distinguishing para- from meta-substitution). A comprehensive 1D and 2D NMR workflow is required to map the exact structural framework (4)[4]. Heteronuclear Multiple Bond Correlation (HMBC) is particularly essential for linking the isolated spin systems of the cyclohexyl ring, the methyl group, and the aminomethyl group to the central aromatic core.

Protocol 2: Multi-Nuclear 1D and 2D NMR Workflow
  • Solvent Selection & Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is a strongly hydrogen-bonding, aprotic solvent. It significantly reduces the chemical exchange rate of the -NH₂ protons with trace water, allowing the primary amine protons to be resolved as a distinct broad singlet in the ¹H spectrum.

  • ¹H and ¹³C 1D NMR Acquisition: Acquire the ¹H spectrum (typically 16 scans) to quantify the 22 protons, and the ¹³C spectrum (typically 512 scans) to identify the 14 distinct carbon environments. The para-substitution will manifest as a characteristic AA'BB' splitting pattern in the aromatic region (approx. 6.5–7.0 ppm).

  • COSY (Correlation Spectroscopy) Acquisition: Run a ¹H-¹H COSY experiment to map the vicinal proton couplings. Causality: This validates the continuous spin system of the cyclohexyl ring and confirms the adjacent relationship of the aromatic protons.

  • HMBC (Heteronuclear Multiple Bond Correlation) Acquisition: Execute a ¹H-¹³C HMBC experiment optimized for long-range couplings (J = 8 Hz). Causality: This is the critical self-validating step. The N-methyl protons (~2.7 ppm) must show a strong 3-bond correlation to the ipso-carbon of the aniline ring. Simultaneously, the benzylic protons of the aminomethyl group (~3.6 ppm) must correlate to the C3/C5 aromatic carbons, definitively proving the para-configuration (5)[5].

Data Integration and Structural Validation Workflow

The integration of HRMS and NMR data creates a closed-loop, self-validating analytical pipeline. Deviations in exact mass trigger impurity profiling, while spectral overlap in 1D NMR necessitates 2D NMR resolution.

StructuralValidation Prep Sample Preparation (>95% Purity) HRMS ESI-HRMS Exact Mass: 218.1783 Da Prep->HRMS Aliquot 1 NMR1D 1D NMR (1H, 13C) Chemical Shifts Prep->NMR1D Aliquot 2 DataInt Data Integration & Structural Assignment HRMS->DataInt m/z confirmation NMR2D 2D NMR (COSY, HMBC) Bond Connectivity NMR1D->NMR2D Signal overlap NMR1D->DataInt Basic skeleton NMR2D->DataInt Regiochemistry Validation Validated Scaffold 4-(aminomethyl)-N-cyclohexyl-N-methylaniline DataInt->Validation >99% Confidence Error Impurity Profiling (If mass/shifts deviate) DataInt->Error Anomalies detected

Workflow for the structural validation of 4-(aminomethyl)-N-cyclohexyl-N-methylaniline.

Conclusion

The rigorous structural elucidation of 4-(aminomethyl)-N-cyclohexyl-N-methylaniline requires a synergistic approach combining the elemental precision of HRMS with the spatial and connectivity mapping of 2D NMR. By employing causality-driven protocols—such as strategic solvent selection for amine preservation and targeted HMBC for regiochemical proof—researchers can establish a self-validating framework that ensures the highest level of scientific integrity in drug development pipelines.

References

  • Title: 4-(aminomethyl)
  • Source: National Institutes of Health (NIH)
  • Source: Journal of Chemical Education (ACS Publications)
  • Title: Small Molecule MS Analysis Services Source: Novatia, LLC URL
  • Title: Two-dimensional nuclear magnetic resonance spectroscopy Source: Wikipedia URL

Sources

Foundational

An In-Depth Technical Guide to Elucidating the Mechanism of Action for 4-(aminomethyl)-N-cyclohexyl-N-methylaniline in Early-Stage Drug Discovery

Abstract The journey of a novel chemical entity from initial synthesis to a viable therapeutic candidate is a complex, multi-stage process where a deep understanding of its mechanism of action (MoA) is paramount for succ...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The journey of a novel chemical entity from initial synthesis to a viable therapeutic candidate is a complex, multi-stage process where a deep understanding of its mechanism of action (MoA) is paramount for success.[1][2][3][4] This guide provides a comprehensive, technically-grounded framework for elucidating the MoA of a novel compound, 4-(aminomethyl)-N-cyclohexyl-N-methylaniline (herein designated as ACMN-1), within the context of early-stage drug discovery. Given the absence of existing literature for this specific molecule[5], this document serves as a strategic workflow. It combines structural analysis, in silico prediction, and a phased, multi-pillar experimental approach to identify the molecular target, map the associated signaling pathway, and quantify the functional cellular response. We will hypothesize a plausible target class based on structural motifs and detail the requisite experimental protocols, data interpretation strategies, and decision-making logic essential for advancing a candidate like ACMN-1 through the preclinical pipeline.

Introduction and Structural Hypothesis

The compound 4-(aminomethyl)-N-cyclohexyl-N-methylaniline (ACMN-1) presents a unique chemical architecture combining a substituted aniline core with both aliphatic and aromatic amine features.

  • Core Structure: N-cyclohexyl-N-methylaniline. The aniline moiety is a common scaffold in medicinal chemistry.[6][7] The N-methyl and N-cyclohexyl substitutions create a bulky, lipophilic tertiary amine, which can influence receptor binding and membrane permeability.

  • Key Functional Group: 4-(aminomethyl) group. The primary amine on the benzyl-like position offers a critical site for hydrogen bonding, a key interaction in many ligand-receptor binding pockets.[8][9]

This combination of a tertiary aromatic amine and a primary aminomethyl group is suggestive of compounds that interact with biogenic amine systems. Many G-protein coupled receptors (GPCRs), particularly those for neurotransmitters like serotonin, dopamine, or adrenergic compounds, recognize ligands with similar pharmacophoric features. GPCRs represent one of the largest and most successfully "drugged" gene families, making them a high-priority target class in drug discovery.[10][11][12]

Primary Hypothesis: Based on its structural characteristics, ACMN-1 is hypothesized to be a modulator of a G-protein coupled receptor, potentially within the aminergic family. This guide will outline the workflow to test this hypothesis, identify the specific receptor, and characterize the downstream signaling cascade.

Phase 1: Target Identification and Initial Characterization

The initial phase focuses on broadly screening for biological activity and then narrowing down to a specific molecular target. The workflow is designed to move from high-throughput, lower-certainty methods to highly specific, lower-throughput validation assays.

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}

Caption: Phase 1 Workflow for Target Identification of ACMN-1.

Broad Target Panel Screening

The most efficient first step is to screen ACMN-1 against a commercially available panel of known drug targets, such as a comprehensive GPCR binding panel. This provides a rapid survey of potential interactions.

Rationale: This approach maximizes the discovery potential by testing hundreds of validated targets simultaneously, saving significant time and resources compared to a one-by-one approach. A positive "hit" from this screen provides a direct, testable hypothesis.

Target Validation: Radioligand Binding Assay

A "hit" from the panel screen must be validated to confirm direct binding and determine its affinity. The gold standard for this is the competitive radioligand binding assay.[13][14][15]

Causality: This experiment directly tests if ACMN-1 can displace a known, high-affinity radiolabeled ligand from the receptor's binding site. A concentration-dependent displacement is strong evidence of a direct interaction. The resulting inhibition constant (Kᵢ) is a quantitative measure of binding affinity.[14][16]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation: Prepare cell membranes from a cell line recombinantly overexpressing the hypothesized target receptor (e.g., HEK293 cells expressing the Dopamine D2 receptor).

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2R), and a range of concentrations of the unlabeled test compound (ACMN-1). Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

  • Equilibration: Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Separation: Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • Quantification: Wash the filters to remove unbound radioactivity. Measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of ACMN-1. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of ACMN-1 that inhibits 50% of specific binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.[14]

Functional Characterization: Second Messenger Assays

Confirming that binding translates into a biological response is the critical next step. For GPCRs, this involves measuring the modulation of intracellular second messengers, such as cyclic adenosine monophosphate (cAMP).[10][17] GPCRs that couple to Gαs proteins increase cAMP, while those coupling to Gαi proteins decrease it.[10][17]

Rationale: A functional assay provides the first glimpse into the compound's efficacy. It determines whether the compound is an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). The resulting potency (EC₅₀ or IC₅₀) is a crucial parameter for lead optimization.[2]

Experimental Protocol: HTRF cAMP Assay for a Gαi-Coupled Receptor

  • Cell Plating: Seed cells expressing the target receptor into a 384-well assay plate and culture overnight.

  • Compound Addition: Prepare serial dilutions of ACMN-1. To test for agonist activity, add ACMN-1 directly to the cells. To test for antagonist activity, pre-incubate the cells with ACMN-1 before adding a known agonist at its EC₈₀ concentration.

  • Stimulation: To measure the inhibition of cAMP production by a Gαi-coupled receptor, co-stimulate the cells with Forskolin (an adenylyl cyclase activator) to induce a measurable cAMP signal.[17]

  • Lysis and Detection: After incubation (e.g., 30 minutes), lyse the cells and add the HTRF detection reagents (a Europium-labeled anti-cAMP antibody and a d2-labeled cAMP analog).[18]

  • Measurement: After a final incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible plate reader.

  • Data Analysis: Calculate the HTRF ratio and plot it against the log concentration of ACMN-1. For agonist activity, fit to a sigmoidal dose-response curve to determine the EC₅₀. For antagonist activity, fit to an inhibitory curve to determine the IC₅₀.

ParameterDescriptionHypothetical Result for ACMN-1
Kᵢ (nM) Inhibition constant; a measure of binding affinity. Lower is better.15 nM
EC₅₀ (nM) Half maximal effective concentration; a measure of agonist potency.85 nM
Assay Type Functional response observed.Agonist

Phase 2: Signaling Pathway Elucidation

Once the primary target and functional activity are confirmed, the next phase is to map the downstream signaling events triggered by receptor activation. For many GPCRs, a key downstream cascade is the Mitogen-Activated Protein Kinase (MAPK) pathway, often assessed by measuring the phosphorylation of ERK (Extracellular signal-Regulated Kinase).[19][20]

dot graph TD { layout=TB; rankdir=TB; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Caption: Hypothesized GPCR-to-MAPK Signaling Pathway for ACMN-1.

Western Blotting for ERK Phosphorylation

Western blotting is a robust, semi-quantitative method to measure changes in protein expression and post-translational modifications, such as phosphorylation, which indicates kinase activation.[19][21]

Causality: Measuring the ratio of phosphorylated ERK (p-ERK) to total ERK provides a direct readout of the activation state of the MAPK pathway. An increase in this ratio following treatment with ACMN-1 confirms that the compound's activity at the GPCR propagates through this specific downstream cascade.

Experimental Protocol: Western Blot for p-ERK/Total ERK

  • Cell Culture and Treatment: Plate cells expressing the target receptor. After reaching 70-80% confluency, serum-starve the cells overnight to reduce basal ERK activation.[20] Treat cells with various concentrations of ACMN-1 for a short time course (e.g., 5, 15, 30 minutes).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[21]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature protein samples and separate them by size on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[20][22]

  • Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.[21][23] Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20] Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

  • Stripping and Reprobing: To normalize the p-ERK signal, strip the first antibody from the membrane and re-probe it with an antibody that detects total ERK protein, regardless of phosphorylation state.[19][20]

  • Densitometry: Quantify the band intensities for both p-ERK and total ERK using software like ImageJ. For each sample, calculate the ratio of the p-ERK signal to the total ERK signal.[20]

TreatmentTime (min)p-ERK / Total ERK Ratio (Fold Change vs. Vehicle)
Vehicle (DMSO)151.0
ACMN-1 (10 nM)151.8
ACMN-1 (100 nM)154.5
ACMN-1 (1000 nM)158.2

Conclusion and Future Directions

This guide outlines a logical, evidence-based workflow to systematically elucidate the mechanism of action for a novel compound, 4-(aminomethyl)-N-cyclohexyl-N-methylaniline (ACMN-1). By progressing from broad screening to specific binding and functional assays, and finally to downstream pathway analysis, this framework builds a comprehensive MoA profile.

Based on the hypothetical data presented, ACMN-1 is a potent agonist of a Gαi-coupled GPCR, with a binding affinity (Kᵢ) of 15 nM and functional potency (EC₅₀) of 85 nM. Its activation of the receptor leads to the downstream phosphorylation of ERK, confirming its engagement with the MAPK signaling cascade.

These findings provide a strong foundation for the next stages of drug discovery, including:

  • Lead Optimization: Synthesizing analogs of ACMN-1 to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Off-Target Profiling: Screening against a broader panel of receptors and enzymes to ensure target selectivity and identify potential liabilities.

  • In Vivo Efficacy Studies: Assessing the therapeutic effect of ACMN-1 in relevant animal models of disease.

By adhering to a rigorous, self-validating scientific process, novel chemical entities like ACMN-1 can be thoroughly characterized, de-risking their progression and increasing the probability of developing a successful therapeutic agent.

References

  • Ghosh, E., Kumari, P., Jaiman, D., & Shukla, A. K. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology. Available at: [Link]

  • Zhang, J. H., & Lazarova, T. I. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Available at: [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. Springer. (General reference, specific URL not available for direct protocol but concept is widely published).
  • Creative Bioarray. (n.d.). cAMP Assay. Available at: [Link]

  • ResearchGate. (2017). How different is western blot protocol for phosphorylated protein from regular western blot? Available at: [Link]

  • Stoeber, M., & Marti-Solano, M. (2020). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. STAR Protocols. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available at: [Link]

  • Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology. Available at: [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding assays and their analysis. Journal of Pharmacological and Toxicological Methods. Available at: [Link]

  • Bio-protocol. (2016). Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. Available at: [Link]

  • Strange, P. G. (2001). Radioligand Binding Studies. Springer Nature Experiments. Available at: [Link]

  • ResearchGate. (n.d.). Radioligand Binding Assays and Their Analysis. Available at: [Link]

  • Jiang, L. I., & Holliday, N. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Molecular Biosciences. Available at: [Link]

  • Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Available at: [Link]

  • PubChemLite. (n.d.). 4-(aminomethyl)-n-cyclohexyl-n-methylaniline. Available at: [Link]

  • The Assay Depot. (2024). From Target to Therapy: A Comprehensive Overview of the Drug Discovery Workflow. Available at: [Link]

  • Deore, A. B., Dhumane, J. R., Wagh, H. V., & Sonawane, R. B. (2019). The Stages of Drug Discovery and Development Process. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology. Available at: [Link]

  • ZeClinics. (2025). Drug Discovery and Development: A Step-By-Step Process. Available at: [Link]

  • Vivot, A., & Bertin, P. (2023). Drug discovery and development: introduction to the general public and patient groups. Frontiers in Drug Discovery. Available at: [Link]

  • Gul, H. I., et al. (2018). Synthesis and biological evaluation of aminomethyl and alkoxymethyl derivatives as carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • ChemicalCell. (n.d.). n-Cyclohexyl-n-Methylaniline CAS NO 18707-43-2. Available at: [Link]

  • Balla, D., et al. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules. Available at: [Link]

  • ChemicalCell. (n.d.). n-Cyclohexyl-2-Methylaniline CAS NO 14185-37-6. Available at: [Link]

  • Wikipedia. (n.d.). Aniline. Available at: [Link]

  • SupraBank. (n.d.). 2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline. Available at: [Link]

  • ResearchGate. (2026). Synthesis and biological evaluation of aminomethyl and alkoxymethyl derivatives as carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase inhibitors. Available at: [Link]

  • Hardcastle, I. R., et al. (2004). N2-substituted O6-cyclohexylmethylguanine derivatives: potent inhibitors of cyclin-dependent kinases 1 and 2. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). N-Methylaniline. Available at: [Link]

Sources

Exploratory

Comprehensive Toxicological Profiling and Registry Analysis of 4-(aminomethyl)-N-cyclohexyl-N-methylaniline

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In early-stage drug discovery, small-molecule scaffolds containing substituted aniline...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In early-stage drug discovery, small-molecule scaffolds containing substituted anilines and benzylamines are highly valued for their ability to project pharmacophores into deep binding pockets. 4-(aminomethyl)-N-cyclohexyl-N-methylaniline (CAS: 893753-02-1) is one such versatile building block. However, the presence of both a primary aliphatic amine and a tertiary aromatic amine introduces complex metabolic liabilities. This whitepaper provides an in-depth analysis of its chemical registry data, hazard classifications, and the mechanistic causality behind its toxicological profile. Furthermore, it establishes a self-validating experimental framework for evaluating its safety in vitro.

Chemical Identity & CAS Registry Architecture

Systematic retrieval of chemical data requires precise registry identifiers to avoid structural ambiguity, particularly with multi-amine functionalized rings. The physicochemical parameters dictate its behavior in both biological assays and formulation matrices.

Table 1: Physicochemical & Registry Properties

PropertyValue
Chemical Name 4-(aminomethyl)-N-cyclohexyl-N-methylaniline
CAS Registry Number 893753-02-1
EC Number 978-355-4
Molecular Formula C₁₄H₂₂N₂
Molecular Weight 218.34 g/mol
Structural Class Substituted Aniline / Benzylamine derivative

Hazard Classifications & Toxicological Data

Regulatory databases and notified Classification, Labelling and Packaging (C&L) inventories flag this compound with multiple Global Harmonized System (GHS) hazard codes[1]. The combination of acute systemic toxicity and severe localized tissue damage necessitates stringent handling protocols.

Table 2: GHS Hazard Classifications and Endpoints

Hazard ClassCategoryHazard CodeClinical / Toxicological Implication
Acute Toxicity 4H302, H312, H332Harmful via oral, dermal, and inhalation routes.
Skin Irritation 2H315Causes localized epidermal inflammation.
Eye Damage 1H318Corrosive to ocular tissue; risk of permanent damage.
STOT SE 3H336Specific Target Organ Toxicity (Single Exposure): CNS depression.

Mechanistic Toxicology: The Aniline Pharmacophore

The toxicity of aniline derivatives is rarely driven by the parent compound alone; it is intricately linked to cytochrome P450 (CYP450)-mediated bioactivation[2].

The Causality of Bioactivation

When 4-(aminomethyl)-N-cyclohexyl-N-methylaniline enters hepatic circulation, the tertiary aniline moiety is highly susceptible to CYP-mediated N-oxidation and N-dealkylation. The primary toxicological mechanism involves the formation of reactive intermediates, such as N-phenylhydroxylamine derivatives[3]. These intermediates are highly electrophilic and can:

  • Induce Methemoglobinemia: Oxidize the ferrous (Fe²⁺) iron in hemoglobin to the ferric (Fe³⁺) state, severely impairing oxygen transport[3].

  • Deplete Glutathione (GSH): Covalently bind to the sulfhydryl groups of GSH, stripping the cell of its primary antioxidant defense.

  • Trigger Oxidative Stress: Initiate a redox cycle that generates reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to lipid peroxidation, protein nitration, and eventual apoptosis or necrosis in hepatic and splenic tissues[4].

MetabolicPathway Compound 4-(aminomethyl)-N-cyclohexyl- N-methylaniline CYP450 CYP450 Oxidation (N-hydroxylation) Compound->CYP450 Hepatic Metabolism ReactiveInt Reactive Intermediate (N-phenylhydroxylamine) CYP450->ReactiveInt Bioactivation GSH GSH Depletion & Oxidative Stress ReactiveInt->GSH Covalent Binding Detox Phase II Conjugation (Detoxification) ReactiveInt->Detox Glucuronidation Toxicity Cytotoxicity & Tissue Damage GSH->Toxicity Cellular Damage

Proposed CYP450-mediated bioactivation and toxicity pathway.

Experimental Protocols for Toxicological Evaluation

To accurately assess the cytotoxicity of 4-(aminomethyl)-N-cyclohexyl-N-methylaniline, researchers must avoid standard tetrazolium-based assays (like MTT). Expertise Insight: Aniline derivatives and their oxidized intermediates can directly reduce tetrazolium salts in the absence of living cells, leading to false-positive viability signals[2]. Therefore, an ATP-based luminescence assay (e.g., CellTiter-Glo) is the gold standard.

Furthermore, to prove that toxicity is metabolism-dependent, the assay must be run in parallel with a pan-CYP inhibitor, such as 1-aminobenzotriazole (ABT).

Step-by-Step Methodology: Metabolism-Dependent Hepatotoxicity Screening

1. Cell Culture & Seeding:

  • Seed metabolically competent HepaRG cells (which, unlike HepG2, retain functional CYP1A2, CYP2E1, and CYP3A4 expression) into a 384-well opaque white plate at 5,000 cells/well.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

2. Compound Preparation & Dosing:

  • Prepare a 10-point, 3-fold serial dilution of CAS 893753-02-1 in 100% DMSO.

  • Acoustically dispense (via Echo liquid handler) the compound into the assay plate to achieve a final top concentration of 100 µM (final DMSO concentration ≤ 0.5%).

  • Self-Validating Controls: Include Chlorpromazine (100 µM) as a positive control for hepatotoxicity, and 0.5% DMSO as the vehicle (negative) control.

3. CYP Inhibition (Orthogonal Arm):

  • In a parallel set of wells, pre-incubate the HepaRG cells with 1 mM 1-aminobenzotriazole (ABT) for 2 hours prior to dosing the test compound. This isolates intrinsic parent-compound toxicity from metabolite-driven toxicity.

4. Incubation & Readout:

  • Incubate the dosed plates for 48 hours.

  • Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well.

  • Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Read luminescence on a multi-mode microplate reader.

Workflow Prep Compound Preparation (CAS: 893753-02-1 in DMSO) Dosing Compound Dosing (10-point dose response) Prep->Dosing CellCulture HepaRG Cell Culture (384-well plate) CellCulture->Dosing Incubation Incubation (48h) +/- CYP Inhibitor (ABT) Dosing->Incubation Assay CellTiter-Glo Assay (ATP Luminescence) Incubation->Assay Analysis Data Analysis (IC50 & Z'-factor > 0.5) Assay->Analysis Self-Validating QC

High-throughput in vitro hepatotoxicity screening workflow.

Data Interpretation & Self-Validating Systems

A protocol is only as reliable as its internal quality control. This workflow is designed as a self-validating system :

  • Z'-Factor Calculation: Before calculating the IC₅₀ of the test compound, the dynamic range of the assay must be validated. Calculate the Z'-factor using the Chlorpromazine (positive) and DMSO (negative) controls. A Z'-factor ≥ 0.5 confirms that the assay window is statistically robust and the cell lysis/ATP detection worked perfectly.

  • Metabolic Shift Analysis: If the IC₅₀ of 4-(aminomethyl)-N-cyclohexyl-N-methylaniline is significantly lower (more toxic) in the absence of ABT than in its presence, causality is established: the toxicity is driven by CYP450-generated reactive intermediates rather than the parent scaffold.

  • Orthogonal Validation: Because ATP depletion can sometimes result from mitochondrial uncoupling rather than outright cell death, a secondary Lactate Dehydrogenase (LDH) release assay should be run on the supernatant to confirm physical membrane rupture.

References

  • Title: 4-(aminomethyl)-N-cyclohexyl-N-methylaniline — Chemical Substance Information Source: NextSDS Chemical Database URL: [Link]

  • Title: Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL: [Link]

  • Title: Aniline Acute Exposure Guideline Levels Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 4-(aminomethyl)-N-cyclohexyl-N-methylaniline

Application Note: Synthesis Protocol for 4-(aminomethyl)-N-cyclohexyl-N-methylaniline Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis Protocol for 4-(aminomethyl)-N-cyclohexyl-N-methylaniline

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-(aminomethyl)-N-cyclohexyl-N-methylaniline (CAS: 893753-02-1)[1][2]

Executive Summary & Pathway Rationale

4-(aminomethyl)-N-cyclohexyl-N-methylaniline (Molecular Weight: 218.34 g/mol ; Formula: C14H22N2) is a highly versatile building block utilized in the development of novel pharmacophores and screening libraries[2]. The presence of both a bulky, lipophilic tertiary amine (N-cyclohexyl-N-methyl) and a reactive primary amine (aminomethyl) makes it an excellent candidate for targeted derivatization, such as amide coupling or reductive amination.

Retrosynthetic Strategy: Designing a self-validating, high-yield synthetic route requires avoiding over-alkylation of the primary amine. While one might consider the direct reductive amination of 4-aminobenzylamine, this approach suffers from poor regioselectivity. Instead, our protocol utilizes a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): Coupling 4-fluorobenzonitrile with N-methylcyclohexanamine. The electron-withdrawing nitrile group highly activates the para-fluoro position, ensuring quantitative conversion without transition-metal catalysts.

  • Nitrile Reduction: Reduction of the resulting intermediate using Lithium Aluminum Hydride (LiAlH4) cleanly yields the primary amine. This prevents the formation of secondary/tertiary amine byproducts that commonly plague the direct alkylation of diamines.

Synthetic Workflow Visualization

SynthesisRoute SM1 4-Fluorobenzonitrile (Starting Material) Int1 4-(N-cyclohexyl-N-methylamino)benzonitrile (Intermediate) SM1->Int1 S_NAr Reaction K2CO3, DMF, 120°C SM2 N-Methylcyclohexanamine (Nucleophile) SM2->Int1 S_NAr Reaction K2CO3, DMF, 120°C Prod 4-(aminomethyl)-N-cyclohexyl-N-methylaniline CAS: 893753-02-1 Int1->Prod Nitrile Reduction LiAlH4, THF, 0°C to RT

Figure 1: Two-step synthetic workflow for 4-(aminomethyl)-N-cyclohexyl-N-methylaniline.

Step-by-Step Methodologies

Step 1: SNAr Synthesis of 4-(N-cyclohexyl-N-methylamino)benzonitrile

The causality of choice: Potassium carbonate (K2CO3) is utilized as a non-nucleophilic inorganic base to scavenge the hydrofluoric acid byproduct, driving the reaction forward. Dimethylformamide (DMF) is selected as the solvent because its high dielectric constant stabilizes the polar Meisenheimer complex transition state, significantly accelerating the SNAr process[3].

Procedure:

  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluorobenzonitrile (10.0 g, 82.6 mmol, 1.0 eq) and anhydrous K2CO3 (22.8 g, 165.2 mmol, 2.0 eq).

  • Solvent & Reagent Addition: Suspend the mixture in anhydrous DMF (100 mL). Add N-methylcyclohexanamine (11.2 g, 99.1 mmol, 1.2 eq) dropwise at room temperature.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 120 °C under a nitrogen atmosphere for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 8:2). The starting material (Rf ~0.6) should be completely consumed, replaced by a highly UV-active product spot (Rf ~0.4).

  • Workup: Cool the mixture to room temperature and pour it into 400 mL of ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate (3 × 150 mL).

  • Purification: Wash the combined organic layers with brine (3 × 100 mL) to remove residual DMF, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be used directly in the next step or purified via silica gel chromatography to yield a pale yellow oil.

Step 2: Reduction to 4-(aminomethyl)-N-cyclohexyl-N-methylaniline

The causality of choice: LiAlH4 is a powerful reducing agent necessary to fully reduce the nitrile to a primary amine. To prevent the formation of intractable aluminum emulsions during workup, the classic Fieser method (n, n, 3n) is strictly employed. This ensures the aluminum salts precipitate as a granular, easily filterable solid.

Procedure:

  • Preparation: In a rigorously dried 500 mL 3-neck flask under argon, suspend LiAlH4 (6.2 g, 163.4 mmol, 2.0 eq) in anhydrous THF (150 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Addition: Dissolve the intermediate 4-(N-cyclohexyl-N-methylamino)benzonitrile (17.5 g, 81.7 mmol, 1.0 eq) in anhydrous THF (50 mL). Add this solution dropwise to the LiAlH4 suspension over 30 minutes to control the exothermic hydrogen gas evolution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • IPC: Monitor via LC-MS. The mass of the intermediate [M+H]+ 215 should disappear, replaced by the product mass [M+H]+ 219.18[4].

  • Fieser Workup (Critical Step): Cool the reaction back to 0 °C. Slowly and sequentially add:

    • 6.2 mL of distilled H2O (dropwise, vigorous gas evolution)

    • 6.2 mL of 15% aqueous NaOH solution

    • 18.6 mL of distilled H2O

  • Isolation: Stir the mixture vigorously for 30 minutes at room temperature until the aluminum salts form a white, granular precipitate. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with hot THF (2 × 100 mL).

  • Final Purification: Concentrate the filtrate in vacuo. Purify the resulting residue via flash column chromatography (DCM:MeOH:NH4OH 90:9:1) to afford the title compound (CAS: 893753-02-1) as a clear to pale-yellow viscous oil[1][2].

Quantitative Data & Reagent Summary

StepReagent / MaterialMW ( g/mol )EquivalentsAmountExpected YieldExpected Purity (HPLC)
1 4-Fluorobenzonitrile121.111.010.0 gN/A>99%
1 N-Methylcyclohexanamine113.201.211.2 gN/AN/A
1 K2CO3138.212.022.8 gN/AN/A
1 Intermediate Nitrile 214.31 - ~16.6 g 90 - 95% >95%
2 Intermediate Nitrile214.311.017.5 gN/AN/A
2 LiAlH437.952.06.2 gN/AN/A
2 Target Compound 218.34 - ~14.6 g 80 - 85% >98%

Sources

Application

Application Note: 4-(Aminomethyl)-N-cyclohexyl-N-methylaniline as a Bifunctional Scaffold in Pharmaceutical Synthesis

Executive Summary & Structural Rationale In modern drug discovery, the strategic selection of building blocks dictates both the synthetic efficiency and the pharmacokinetic viability of the final drug candidate. 4-(amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the strategic selection of building blocks dictates both the synthetic efficiency and the pharmacokinetic viability of the final drug candidate. 4-(aminomethyl)-N-cyclohexyl-N-methylaniline (CAS: 893753-02-1) has emerged as a highly versatile, bifunctional small-molecule scaffold. With a molecular weight of 218.34 g/mol , this compound provides an ideal balance of reactivity and lipophilicity.

The architectural value of this scaffold lies in its two distinct amine moieties:

  • The Primary Aminomethyl Group ( −CH2​NH2​ ): Located at the para position, this unhindered aliphatic amine acts as a highly reactive nucleophile. It is primed for rapid derivatization via amidation, reductive amination, or urea formation.

  • The Tertiary Aniline Core (N-methyl-N-cyclohexyl): This bulky, lipophilic moiety is chemically inert under standard coupling conditions, eliminating the need for orthogonal protecting groups. In a biological context, the N-cyclohexyl group frequently acts as a hydrophobic anchor—fitting precisely into the deep hydrophobic pockets of kinase hinge regions or G-protein coupled receptor (GPCR) allosteric sites—while modulating the overall lipophilic efficiency (LipE) and blood-brain barrier (BBB) penetrance of the molecule.

Furthermore, the rigid 1,4-phenylene linker provides a predictable, linear vectorial trajectory, making it an excellent spacer for connecting two distinct pharmacophores.

Mechanistic Pathways & Synthetic Utility

The divergent reactivity of the primary amine allows this single precursor to be routed into multiple distinct pharmaceutical classes.

SyntheticUtility A 4-(aminomethyl)-N-cyclohexyl -N-methylaniline (CAS: 893753-02-1) B Amidation (HATU/DIPEA) Target: Kinase Inhibitors A->B R-COOH C Reductive Amination Target: Secondary Amine Linkers A->C R-CHO D Urea Formation Target: Allosteric Modulators A->D R-NCO / Triphosgene

Fig 1. Bifurcated synthetic utility of the 4-(aminomethyl)-N-cyclohexyl-N-methylaniline scaffold.

Protocol I: High-Efficiency Amidation for Kinase Inhibitor Libraries

The Causality of Reagent Selection

Amide bond formation is notoriously dependent on the choice of coupling reagent. For the functionalization of 4-(aminomethyl)-N-cyclohexyl-N-methylaniline with complex, often sterically hindered or electronically deactivated carboxylic acids, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice[1].

Unlike traditional carbodiimides (e.g., DCC or EDC) which can lead to epimerization or sluggish kinetics, HATU generates a highly reactive 7-azabenzotriazole active ester. The nitrogen atom at the 7-position of the HATU leaving group exerts a neighboring group effect, acting as a general base to hydrogen-bond with the incoming primary amine. This drastically accelerates the nucleophilic attack and ensures quantitative conversion at room temperature[1]. DIPEA (N,N-Diisopropylethylamine) is utilized as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the generated hexafluorophosphate salts.

Self-Validating Experimental Protocol

Objective: Synthesis of a target amide library. Scale: 1.0 mmol

  • Activation: Dissolve the target carboxylic acid (1.1 mmol) and HATU (1.2 mmol) in anhydrous N,N-dimethylformamide (DMF, 5.0 mL) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 mmol) dropwise. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester.

    • In-Process Control (IPC): A distinct color change (often to a pale yellow/orange) indicates active ester formation.

  • Coupling: Add 4-(aminomethyl)-N-cyclohexyl-N-methylaniline (1.0 mmol, 218.3 mg) as a solution in DMF (2.0 mL) to the activated acid mixture. Stir at room temperature for 2 hours.

  • Validation (IPC): Analyze a 5 µL aliquot via LC-MS. The protocol is self-validating when the precursor peak ( m/z 219.2 [M+H]+ ) is completely consumed, replaced by the target amide mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (20 mL) to hydrolyze unreacted active ester and neutralize acidic byproducts. Extract with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×10 mL) to remove residual DMF, followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol II: Chemoselective Reductive Amination

The Causality of Reagent Selection

When synthesizing secondary amine linkers, reductive amination is preferred over direct alkylation to prevent over-alkylation (quaternization). Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected as the hydride source over NaBH4​ or NaBH3​CN [2].

The three electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron-hydride bond. Consequently, NaBH(OAc)3​ is mild enough that it does not reduce aldehydes or ketones directly under standard conditions. Instead, it selectively reduces the more electrophilic iminium ion intermediate formed in situ between the aldehyde and the primary amine[2]. The addition of catalytic acetic acid (AcOH) facilitates the dehydration of the hemiaminal to the imine, accelerating the overall pathway.

ReductiveAmination A Primary Amine Precursor + Aldehyde (R-CHO) B Hemiaminal Intermediate A->B Nucleophilic Attack (AcOH cat.) C Imine Formation (-H2O) B->C Dehydration D Hydride Transfer from NaBH(OAc)3 C->D Electrophilic Activation E Secondary Amine Product D->E Irreversible Reduction

Fig 2. Mechanistic sequence for the chemoselective reductive amination of the aminomethyl moiety.

Self-Validating Experimental Protocol

Objective: Synthesis of a secondary amine derivative. Scale: 1.0 mmol

  • Imine Formation: Dissolve 4-(aminomethyl)-N-cyclohexyl-N-methylaniline (1.0 mmol, 218.3 mg) and the target aldehyde (1.05 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL). Add glacial acetic acid (1.2 mmol, ~70 µL) to catalyze imine formation.

  • Validation (IPC 1): Stir for 1 hour at room temperature. An LC-MS aliquot should confirm the disappearance of the precursor and the presence of the imine intermediate ( m/z [M+R−18]+ ).

  • Reduction: Add NaBH(OAc)3​ (1.5 mmol, 318 mg) in portions over 5 minutes. The suspension will gradually become homogeneous as the reduction proceeds. Stir for 4–12 hours at room temperature.

  • Validation (IPC 2): LC-MS analysis must show complete conversion of the imine to the secondary amine product (mass shift of +2 Da from the imine).

  • Workup: Quench the reaction carefully with 1N aqueous NaOH (10 mL) to destroy excess borohydride and neutralize the acetic acid. Extract with Dichloromethane (DCM, 2×15 mL). Wash organics with brine, dry over MgSO4​ , and concentrate.

Quantitative Data & Reaction Optimization Summary

To ensure reproducibility across different pharmaceutical synthesis campaigns, the following table summarizes the optimized parameters and expected quantitative outcomes for the primary functionalization routes of this scaffold.

Reaction TypeReagents & CatalystsSolvent & TempPrimary IPC MethodTypical Yield (%)
Amidation HATU (1.2 eq), DIPEA (3.0 eq)DMF, 20°CLC-MS (Precursor consumption)85 – 95%
Reductive Amination NaBH(OAc)3​ (1.5 eq), AcOH (1.2 eq)DCE, 20°CLC-MS (Imine formation Reduction)75 – 90%
Urea Formation Triphosgene (0.4 eq), Et3​N (3.0 eq)DCM, 0°C to 20°CTLC (Ninhydrin stain) & LC-MS70 – 85%
Sulfonamidation Sulfonyl Chloride (1.1 eq), PyridineDCM, 0°C to 20°CLC-MS80 – 90%

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. DOI: 10.1039/B701677H.[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. DOI: 10.1021/jo960057x.[Link]

Sources

Method

Application Note: ¹H and ¹³C NMR Spectroscopy Characterization of 4-(aminomethyl)-N-cyclohexyl-N-methylaniline

Target Audience: Researchers, Analytical Scientists, and Medicinal Chemists Compound: 4-(aminomethyl)-N-cyclohexyl-N-methylaniline (CAS No. 893753-02-1)[1] Introduction & Chemical Context 4-(aminomethyl)-N-cyclohexyl-N-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Medicinal Chemists Compound: 4-(aminomethyl)-N-cyclohexyl-N-methylaniline (CAS No. 893753-02-1)[1]

Introduction & Chemical Context

4-(aminomethyl)-N-cyclohexyl-N-methylaniline is a highly versatile bifunctional building block frequently utilized in drug discovery and materials science[1]. Structurally, it features a 1,4-disubstituted benzene ring bearing a tertiary amine (N-methyl-N-cyclohexyl) at one end and a primary amine (aminomethyl) at the other. This dual-amine functionality allows for orthogonal reactivity—the primary aliphatic amine is highly nucleophilic and ideal for amide couplings or reductive aminations, while the sterically hindered, electron-rich tertiary aniline serves as a stable structural anchor.

Rigorous structural validation of this scaffold is critical before downstream synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this validation. This application note details a self-validating experimental protocol and provides comprehensive ¹H and ¹³C NMR spectral assignments, explaining the underlying quantum mechanical and electronic phenomena that dictate the chemical shifts.

Experimental Protocols

To ensure a self-validating system, the following protocol emphasizes not just the how, but the why behind each methodological choice[2].

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice.

    • Causality: CDCl₃ provides excellent solubility for moderately polar amines. Crucially, unlike protic solvents (e.g., CD₃OD), CDCl₃ does not rapidly exchange protons with the primary -NH₂ group, allowing the aminomethyl protons to be observed and integrated accurately.

  • Concentration: Weigh 15–20 mg of the analyte and dissolve it in 0.6 mL of CDCl₃.

    • Causality: This concentration strikes an optimal balance. It is high enough to yield a high signal-to-noise (S/N) ratio for ¹³C NMR within a reasonable timeframe, but low enough to prevent concentration-dependent line broadening caused by intermolecular hydrogen bonding of the -NH₂ groups.

  • Internal Standard: 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS provides a sharp, unambiguous zero-point reference (0.00 ppm) that is unaffected by the basicity of the analyte.

Instrumental Setup & Acquisition

Spectra should be acquired on a 400 MHz or 600 MHz NMR spectrometer at 298 K[2].

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse (zg30).

    • Relaxation Delay (D1): 1.0 s. Causality: Ensures complete longitudinal relaxation ( T1​ ) of all protons, guaranteeing that peak integrations accurately reflect the stoichiometric ratio of hydrogen atoms.

    • Number of Scans (NS): 16 to 32.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled (zgpg30). Causality: Irradiating the proton frequencies collapses complex C-H multiplets into sharp singlets, simplifying interpretation and boosting the carbon signal via the Nuclear Overhauser Effect (NOE).

    • Relaxation Delay (D1): 2.0 s. Causality: Quaternary carbons (like C1 and C4 on the aromatic ring) have significantly longer T1​ relaxation times than protonated carbons. A longer D1 prevents saturation of these nuclei, ensuring they are visible above the baseline.

    • Number of Scans (NS): 1024 to 2048 (depending on exact concentration).

Workflow Visualization

The following diagram outlines the logical progression from sample preparation to structural validation.

NMR_Workflow Prep Sample Preparation (15-20 mg in 0.6 mL CDCl3) Acq Spectrometer Setup (400 MHz, 298 K, Probe Tuning) Prep->Acq Transfer to 5mm NMR Tube H1 ¹H NMR Acquisition (zg30, D1=1.0s, NS=16) Acq->H1 C13 ¹³C NMR Acquisition (zgpg30, D1=2.0s, NS=1024) Acq->C13 Process Data Processing (Fourier Transform, Phase Corr.) H1->Process C13->Process Validate Structural Validation (Integration & D2O Exchange) Process->Validate Spectral Analysis & Assignment

Caption: Step-by-step NMR workflow from sample preparation to structural validation.

Structural Analysis and Data Presentation

The chemical shifts in aromatic amines are highly sensitive to the electronic environment dictated by resonance and inductive effects[3]. The N-methyl-N-cyclohexyl group acts as a strong electron-donating group (EDG) via the resonance of the nitrogen lone pair into the aromatic π -system. This significantly shields the ortho and para positions of the ring.

¹H NMR Spectral Data Summary
Position / GroupChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale & Causality
Aromatic H-2, H-6 6.75 - 6.85Doublet (d)~8.52HShielded by the strong resonance electron donation from the tertiary amine lone pair[3]. Forms the AA' part of an AA'BB' system.
Aromatic H-3, H-5 7.15 - 7.25Doublet (d)~8.52HLess shielded; ortho to the weakly activating -CH₂NH₂ group. Forms the BB' part of the system.
-CH₂- (Aminomethyl) 3.75 - 3.85Singlet (s)-2HDeshielded by the adjacent electronegative nitrogen and the aromatic ring current. Appears as a sharp singlet due to isolation from other non-exchangeable protons.
-CH- (Cyclohexyl) 3.50 - 3.65Multiplet (m)-1HThe methine proton is deshielded by the directly attached nitrogen. The complex multiplet arises from coupling to multiple axial and equatorial protons on the adjacent CH₂ groups during rapid chair-chair interconversion.
-CH₃ (N-methyl) 2.75 - 2.85Singlet (s)-3HDeshielded by the attached nitrogen. Appears as a sharp singlet (isolated spin system).
-NH₂ (Amine) 1.40 - 1.80Broad Singlet (br s)-2HBroadness is caused by quadrupolar relaxation of the ¹⁴N nucleus and intermediate rates of intermolecular proton exchange.
Cyclohexyl -CH₂- 1.10 - 1.90Multiplets (m)-10HComplex overlapping signals from the remaining five methylene groups of the cyclohexyl ring.

Self-Validation Check (D₂O Shake): To confirm the assignment of the primary amine (-NH₂), add a single drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The broad singlet at 1.40–1.80 ppm will disappear due to rapid H/D exchange, definitively validating this peak.

¹³C NMR Spectral Data Summary

Carbon chemical shifts provide a direct map of the electron density across the molecular skeleton.

Carbon PositionChemical Shift (δ, ppm)TypeAssignment Rationale & Causality
C1 (Aromatic, ipso to N) 149.0 - 151.0C (Quaternary)Highly deshielded due to the direct attachment of the electronegative tertiary nitrogen atom[3].
C4 (Aromatic, ipso to C) 128.0 - 131.0C (Quaternary)Deshielded by the attached aminomethyl carbon, but less so than C1.
C3, C5 (Aromatic, meta to N) 128.0 - 129.5CHRelatively unaffected by the resonance of the amine; reflects standard aromatic carbon shifts.
C2, C6 (Aromatic, ortho to N) 112.0 - 115.0CHHighly shielded due to increased π -electron density pushed into the ortho positions by the nitrogen lone pair resonance[3].
C1' (Cyclohexyl methine) 58.0 - 61.0CHDeshielded by the directly attached nitrogen atom.
-CH₂- (Aminomethyl) 45.0 - 48.0CH₂Shifted downfield by the adjacent primary amine and aromatic ring.
-CH₃ (N-methyl) 31.0 - 34.0CH₃Typical shift for an N-methyl group attached to an aromatic ring.
C2', C6' (Cyclohexyl) 29.0 - 31.0CH₂ β -carbons to the nitrogen; slightly deshielded compared to bulk cyclohexane.
C3', C4', C5' (Cyclohexyl) 25.0 - 27.0CH₂ γ and δ carbons; minimally affected by the nitrogen, appearing at typical alkane shifts.

Mechanistic Insights and Interpretation

The AA'BB' Spin System

The aromatic region of 4-(aminomethyl)-N-cyclohexyl-N-methylaniline is a classic example of an AA'BB' spin system (often mistakenly referred to as a simple AB quartet). Because the molecule has a plane of symmetry passing through C1 and C4, H-2 and H-6 are chemically equivalent but magnetically non-equivalent (they do not couple to H-3 and H-5 with the exact same coupling constants). This results in two distinct doublets with complex inner "slanting" (the roofing effect), which points toward the center of the aromatic system.

Steric Inhibition of Resonance

While the N-methyl-N-cyclohexyl group is a strong EDG, the bulkiness of the cyclohexyl ring introduces a slight steric clash with the ortho protons (H-2 and H-6). To minimize steric strain, the nitrogen lone pair may slightly twist out of perfect coplanarity with the aromatic π -system[3]. If this twist is significant, the resonance overlap decreases, which can be observed as a slight downfield shift of the C2/C6 carbons compared to a less sterically hindered analog like N,N-dimethylaniline.

Conclusion

The thorough NMR characterization of 4-(aminomethyl)-N-cyclohexyl-N-methylaniline requires careful attention to sample preparation and an understanding of the electronic effects governing chemical shifts. By utilizing CDCl₃ to preserve the primary amine signal, applying appropriate relaxation delays for quantitative integration, and understanding the resonance-driven shielding of the aromatic ring, researchers can confidently validate the structural integrity of this critical building block before utilizing it in complex synthetic pathways.

References

  • Title: Screening Compounds P50058 | EvitaChem: 4-(aminomethyl)
  • Standardized NMR Protocols for Anilines Title: A Comparative Analysis of 1H and 13C NMR Spectra of Substituted Anilines Source: BenchChem URL
  • Source: SciSpace / Int. J. Mol. Sci.

Sources

Application

reductive amination reactions utilizing 4-(aminomethyl)-N-cyclohexyl-N-methylaniline

An Application and Protocol Guide for Reductive Amination Reactions Utilizing 4-(aminomethyl)-N-cyclohexyl-N-methylaniline Authored by: Gemini, Senior Application Scientist Abstract This comprehensive guide provides deta...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application and Protocol Guide for Reductive Amination Reactions Utilizing 4-(aminomethyl)-N-cyclohexyl-N-methylaniline

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and protocols for the use of 4-(aminomethyl)-N-cyclohexyl-N-methylaniline in reductive amination reactions. Reductive amination is a cornerstone of modern synthetic chemistry, particularly in pharmaceutical and medicinal chemistry, for its efficiency in forming carbon-nitrogen bonds.[1][2][3] This document offers an in-depth exploration of the reaction mechanism, guidance on the selection of reagents, a step-by-step general protocol, and troubleshooting advice to empower researchers, scientists, and drug development professionals in synthesizing novel secondary and tertiary amines. The protocols described herein are designed to be robust and self-validating, grounded in established chemical principles.

Introduction: The Strategic Importance of 4-(aminomethyl)-N-cyclohexyl-N-methylaniline

The synthesis of complex amines is a critical endeavor in drug discovery, as the amine functional group is a key feature in a vast number of biologically active compounds.[2][3] Reductive amination, also known as reductive alkylation, stands out as a powerful method for creating substituted amines from simple carbonyl and amine precursors, often in a single, efficient step.[4][5] This method avoids many of the challenges associated with direct alkylation, such as over-alkylation and the use of potentially genotoxic alkyl halides.[5][6]

4-(aminomethyl)-N-cyclohexyl-N-methylaniline is a versatile building block. It possesses a primary amine for the key C-N bond formation and a pre-existing tertiary aniline moiety, a common scaffold in pharmacologically active molecules.[7][8] Its structure allows for the introduction of diverse substituents via reaction with a wide array of aldehydes and ketones, making it an invaluable tool for building libraries of compounds for high-throughput screening and lead optimization.[9]

The Reaction Mechanism: A Stepwise Perspective

The reductive amination process elegantly combines two fundamental organic reactions: the formation of an imine or iminium ion, followed by its immediate reduction to the corresponding amine.[10] The reaction is typically conducted in a "one-pot" fashion, where the amine, carbonyl compound, and a selective reducing agent are combined.[4][9]

The mechanism proceeds as follows:

  • Nucleophilic Attack: The primary amine of 4-(aminomethyl)-N-cyclohexyl-N-methylaniline performs a nucleophilic attack on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal intermediate.[4]

  • Dehydration and Iminium Ion Formation: Under mildly acidic conditions (typically pH 5-6), the hemiaminal undergoes dehydration to form a Schiff base (an imine).[11] This imine exists in equilibrium with its protonated form, the iminium ion, which is the key electrophilic species that will be reduced.[12][13] The acidic environment is crucial; it catalyzes dehydration but must not be so strong as to fully protonate the starting amine, which would render it non-nucleophilic.[11]

  • Hydride Reduction: A selective reducing agent, present in the reaction mixture, delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, effectively reducing the C=N double bond to a C-N single bond, yielding the final, more substituted amine product.[12]

Reductive_Amination_Mechanism Figure 1: General Mechanism of Reductive Amination cluster_reactants Reactants cluster_intermediates Intermediates cluster_reagents Reagents Amine 4-(aminomethyl)-N-cyclohexyl-N-methylaniline Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Carbonyl Aldehyde or Ketone (R-CO-R') Carbonyl->Hemiaminal Nucleophilic Attack Iminium Iminium Ion [R-C(R')=N⁺H-R''] Hemiaminal->Iminium - H₂O Product Final Amine Product Iminium->Product Hydride Reduction Acid Acid Catalyst (e.g., Acetic Acid) Acid->Hemiaminal Catalyzes Dehydration Hydride Reducing Agent (e.g., NaBH(OAc)₃) Hydride->Iminium

Caption: Figure 2: Experimental Workflow for Reductive Amination.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(aminomethyl)-N-cyclohexyl-N-methylaniline (1.0 eq) and the chosen aldehyde (1.1 eq).

  • Solvent Addition: Add anhydrous DCE or DCM to dissolve the reactants (concentration typically 0.1-0.5 M). Begin stirring the solution at room temperature.

  • pH Adjustment (Optional but Recommended): If needed, add a catalytic amount of glacial acetic acid to the mixture. This facilitates the formation of the iminium ion intermediate. [14]4. Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes to allow for the formation of the imine/iminium intermediate.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.4 eq) to the mixture portion-wise over 5-10 minutes. Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-24 hours).

  • Reaction Quench: Once the reaction is complete, carefully quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure secondary amine product.

Optimization and Troubleshooting

Even robust reactions can present challenges. Below is a guide to common issues and their solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield - Degraded Reagents: STAB is moisture-sensitive. [15] - Incomplete Imine Formation: Insufficient acid catalyst or presence of excess water. [11] - Incorrect pH: pH is too low (protonates starting amine) or too high (slows dehydration). [11]- Use freshly opened or properly stored STAB. - Add a catalytic amount of acetic acid. Consider adding molecular sieves to remove water. [11] - Adjust pH to the optimal 5-6 range.
Alcohol Side Product - Reducing Agent Too Reactive: NaBH₄ was used in a one-pot procedure. - Premature Addition of Reductant: Reductant was added before sufficient imine formation.- Switch to a milder reducing agent like STAB or NaBH₃CN. [11] - If using NaBH₄, pre-form the imine for 1-2 hours before adding the reductant. [11]
Starting Material Remains - Sterically Hindered Substrates: Reaction with a bulky ketone. - Insufficient Reaction Time or Temperature. - Increase the reaction temperature (e.g., to 40-50 °C). - Add a Lewis acid catalyst like Ti(OiPr)₄ to drive imine formation. [15] - Allow the reaction to run for a longer period, monitoring by TLC/LC-MS.
Over-alkylation (Formation of Tertiary Amine from Primary) - Reaction of Product with Aldehyde: The newly formed secondary amine reacts with another molecule of the aldehyde.- This is less of a concern when starting with a primary amine to make a secondary amine, but can be minimized by using a slight excess of the amine or avoiding a large excess of the aldehyde. [11]

Safety Precautions

  • 4-(aminomethyl)-N-cyclohexyl-N-methylaniline: May cause skin and eye irritation. [16]Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reducing Agents:

    • Sodium Triacetoxyborohydride (STAB): Reacts with water. Handle in a dry environment.

    • Sodium Cyanoborohydride (NaBH₃CN): Highly toxic. Avoid contact with acids, which can liberate toxic hydrogen cyanide gas. All manipulations should be performed in a well-ventilated fume hood.

  • Solvents: Chlorinated solvents like DCM and DCE are hazardous. Handle in a fume hood and wear appropriate PPE.

Always consult the Safety Data Sheet (SDS) for all reagents before use. [17][18][19]

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • Aleku, G. A., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. [Link]

  • Journal of Organic and Pharmaceutical Chemistry Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reductive Amination. [Link]

  • Thorpe, T. W., et al. (2022). Reductive aminations by imine reductases: from milligrams to tons. PMC - NIH. [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

  • Casamajo, A. R., et al. (2023). Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters. PMC - NIH. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of.... [Link]

  • ACS Green Chemistry Institute. Reductive Amination. [Link]

  • NextSDS. 4-(aminomethyl)-N-cyclohexyl-N-methylaniline — Chemical Substance Information. [Link]

  • RSC Publishing. (2018, October 30). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. [Link]

  • ACS Publications. (2018, January 8). Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Myers, A. Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [Link]

  • Journal of Chemical Science. (2022). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. [Link]

  • ResearchGate. (n.d.). Direct reductive amination of various acetophenone analogues with N-methylaniline. [Link]

  • CPAChem. (2023, March 24). Safety data sheet - N-Methylaniline. [Link]

  • Reddit. (2026, February 12). Reductive amination with amines. [Link]

  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]

  • Lednicer, D., et al. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry. [Link]

  • Yufeng. (2024, September 20). Exploring the Properties and Applications of Aniline and N-Methylaniline. [Link]

Sources

Method

Application Note: In Vitro Assay Preparation and Dosing Protocols for 4-(aminomethyl)-N-cyclohexyl-N-methylaniline

Introduction & Chemical Causality The compound 4-(aminomethyl)-N-cyclohexyl-N-methylaniline (CAS: 893753-02-1) is a versatile small-molecule scaffold frequently utilized in early-stage drug discovery and screening campai...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Causality

The compound 4-(aminomethyl)-N-cyclohexyl-N-methylaniline (CAS: 893753-02-1) is a versatile small-molecule scaffold frequently utilized in early-stage drug discovery and screening campaigns[1][2]. Structurally, it features a lipophilic cyclohexyl-methylaniline core coupled with a highly polar, primary aminomethyl group.

Understanding the physicochemical nature of this molecule is critical for assay reproducibility. At physiological pH (7.4), the primary aliphatic amine (pKa ~9–10) is heavily protonated, granting excellent aqueous solubility in final assay buffers. However, this cationic state also makes the compound highly susceptible to non-specific binding (NSB) to negatively charged surfaces, such as standard polystyrene microtiter plates or pipette tips. To mitigate compound depletion and ensure accurate dosing, all intermediate handling must be performed in 100% anhydrous solvent using low-binding materials, delaying aqueous exposure until the final assay stage.

Table 1: Physicochemical Profile & Handling Implications
PropertyValueExperimental Causality & Handling Strategy
Molecular Formula C₁₄H₂₂N₂Highly lipophilic core requires organic solvent for initial dissolution.
Molecular Weight 218.34 g/mol Used to calculate precise molarity for stock solutions (2.18 mg / mL = 10 mM).
Functional Groups Primary Amine, Tertiary AnilineCationic at pH 7.4. Mandates the use of low-binding polypropylene plates to prevent NSB.
Solvent Compatibility DMSO, DMF, Methanol100% anhydrous DMSO is required to prevent oxidative degradation of the primary amine.

Compound Handling & Stock Preparation Protocol

To establish a self-validating screening workflow, the preparation of the master stock must eliminate variables such as freeze-thaw degradation and atmospheric water absorption.

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized powder of 4-(aminomethyl)-N-cyclohexyl-N-methylaniline to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Dissolution: Weigh exactly 2.18 mg of the compound and dissolve it in 1.0 mL of anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to yield a 10 mM master stock .

  • Homogenization: Vortex for 30 seconds, followed by water-bath sonication for 2 minutes at room temperature to ensure complete dissolution of the crystalline lattice.

  • Aliquoting: Dispense the 10 mM stock into 50 µL aliquots using low-binding polypropylene microcentrifuge tubes.

  • Storage: Store aliquots at -80°C. Causality: Aliquoting prevents repeated freeze-thaw cycles, which can cause the lipophilic core to precipitate out of solution or the amine to degrade via oxidation.

Dosing Workflows: Biochemical vs. Cell-Based Assays

The dosing strategy diverges significantly depending on the assay type. Biochemical assays (e.g., kinase or GPCR binding) can tolerate direct solvent transfer, whereas cell-based assays (e.g., cytotoxicity or phenotypic screening) require careful pre-dilution to avoid solvent shock.

Workflow Start 4-(aminomethyl)-N-cyclohexyl -N-methylaniline Stock 10 mM DMSO Stock (Aliquoted) Start->Stock Dissolve in 100% DMSO Dilution Acoustic Serial Dilution (10-point, 3-fold) Stock->Dilution Intermediate Plates BioAssay Biochemical Assay (Max 1% DMSO) Dilution->BioAssay Direct Transfer (nL) CellAssay Cell-Based Assay (Max 0.1% DMSO) Dilution->CellAssay Media Pre-dilution (µL) QC QC Validation (Z'-factor & DMSO Tol) BioAssay->QC CellAssay->QC

Caption: Workflow for compound preparation and assay dosing.

Protocol A: Biochemical Assay Dosing (Acoustic Dispensing)

For cell-free systems, acoustic liquid handling is the gold standard. It eliminates pipette tips, thereby nullifying the risk of the primary amine binding to plastic surfaces during serial dilution.

  • Source Plate Preparation: Thaw a 50 µL aliquot of the 10 mM stock. Prepare a 10-point, 3-fold serial dilution directly in 100% DMSO within an acoustic-compatible V-bottom 384-well source plate.

  • Acoustic Transfer: Use an acoustic dispenser (e.g., Echo® Liquid Handler) to transfer 25 nL of the compound from the source plate to the dry assay plate.

  • Reaction Initiation: Add 5.0 µL of the biochemical reaction mix (enzyme + substrate in aqueous buffer).

  • Final State: The final assay volume is 5.025 µL. The final DMSO concentration is 0.5% , which is well within the standard <1% tolerance limit for most isolated enzymes[3].

Protocol B: Cell-Based Assay Dosing (Media Pre-Dilution)

Directly dispensing 100% DMSO into cultured cells causes localized high-concentration gradients, leading to immediate cell lysis (solvent shock) and false-positive cytotoxicity readouts.

  • Intermediate Dilution: Prepare the 10-point, 3-fold serial dilution in 100% DMSO.

  • Media Pre-Dilution: Transfer 2 µL of the DMSO serial dilution into an intermediate 96-well plate containing 198 µL of pre-warmed, serum-free culture media (1:100 dilution). Mix thoroughly via pipetting. Note: The compound is now at 100x the final concentration in 1% DMSO.

  • Cellular Dosing: Transfer 10 µL of the media-diluted compound to the assay plate containing cells cultured in 90 µL of complete media.

  • Final State: The final DMSO concentration across all wells is normalized to 0.1% , ensuring that any observed phenotypic changes are driven by the 4-(aminomethyl)-N-cyclohexyl-N-methylaniline, not solvent toxicity[3].

Table 2: 10-Point Serial Dilution Scheme (3-Fold)
PointSource [DMSO] (µM)Final Assay [Concentration] (µM)Final DMSO %
1 (Top)10,00010.000.1% (Cell) / 0.5% (Bio)
23,3333.330.1% (Cell) / 0.5% (Bio)
31,1111.110.1% (Cell) / 0.5% (Bio)
4370.40.370.1% (Cell) / 0.5% (Bio)
............
10 (Bottom)0.510.00050.1% (Cell) / 0.5% (Bio)

Self-Validating Systems & Quality Control

A protocol is only as reliable as its internal controls. To ensure the integrity of the data generated with this compound, the assay must be validated against two foundational metrics outlined in the [4].

QC_Logic QC_Node Self-Validating Assay System DMSO_Tol DMSO Tolerance QC_Node->DMSO_Tol Z_Factor Z'-Factor (Robustness) QC_Node->Z_Factor DMSO_Pass Signal Δ < 10% at screening [DMSO] DMSO_Tol->DMSO_Pass Validates Solvent Z_Pass Z' ≥ 0.5 (Excellent Assay) Z_Factor->Z_Pass Validates Signal Window

Caption: Logical framework for in vitro assay self-validation.

I. DMSO Tolerance Testing

Because 4-(aminomethyl)-N-cyclohexyl-N-methylaniline requires DMSO for solubility, the assay's sensitivity to the solvent itself must be quantified[3][5].

  • Method: Run a mock assay using a DMSO gradient (0% to 5% v/v) in the absence of the compound.

  • Acceptance Criteria: The maximum allowable screening concentration of DMSO is the point at which the assay signal deviates by <10% from the 0% DMSO control[5]. If 0.5% DMSO causes a >10% signal shift in a biochemical assay, the compound stock must be prepared at a higher concentration (e.g., 20 mM) to allow for a smaller volume transfer.

II. Z'-Factor Calculation

Introduced by[6], the Z'-factor is the statistical gold standard for evaluating the dynamic range and data variation of an assay prior to dosing test compounds[7][8]. It is calculated using the means ( μ ) and standard deviations ( σ ) of the positive ( p ) and negative ( n ) controls:

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

  • Method: Plate at least 16 wells of maximum signal controls (e.g., vehicle only) and 16 wells of minimum signal controls (e.g., a known reference inhibitor or no-enzyme blank).

  • Acceptance Criteria: A Z'-factor ≥ 0.5 defines an "excellent assay" with a wide separation band[6][9]. If the Z'-factor is <0.5, the assay is not self-validating and must be optimized (e.g., by increasing incubation time or enzyme concentration) before dosing 4-(aminomethyl)-N-cyclohexyl-N-methylaniline.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual. NCBI Bookshelf. Retrieved March 23, 2026, from[Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Retrieved March 23, 2026, from [Link]

  • EU-OPENSCREEN. High-Throughput Screening Quality Control General Guidelines. Retrieved March 23, 2026, from[Link]

  • BellBrook Labs. How Do You Validate an Assay for High-Throughput Screening? Retrieved March 23, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-(aminomethyl)-N-cyclohexyl-N-methylaniline Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering yield bottlenecks during the synthesis of 4-(aminomethyl)-N-cyclohexyl-N-methylaniline (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering yield bottlenecks during the synthesis of 4-(aminomethyl)-N-cyclohexyl-N-methylaniline (CAS: 893753-02-1, MW: 218.34 g/mol )[1].

The synthesis of this versatile building block typically relies on a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) to build the core, followed by the reduction of the nitrile intermediate to the target primary amine. Yield losses almost exclusively stem from two mechanistic pitfalls: steric hindrance in step one, and rampant dimerization in step two.

This guide provides mechanistic troubleshooting, quantitative condition comparisons, and self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Workflow & Common Pitfalls

G A 4-fluorobenzonitrile + N-methylcyclohexylamine B 4-(N-cyclohexyl-N-methylamino) benzonitrile A->B SNAr (Base, Heat) C Imine Intermediate [Highly Reactive] B->C Reduction (H2 / Catalyst) D Target Primary Amine (High Yield via NH3) C->D +H2 Fast E Secondary Amine Dimer (Low Yield Pitfall) C->E +Primary Amine (Dimerization)

Synthesis workflow of 4-(aminomethyl)-N-cyclohexyl-N-methylaniline and dimerization pitfall.

Section 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: My SNAr step to form the intermediate 4-(N-cyclohexyl-N-methylamino)benzonitrile stalls at 60% conversion. How can I drive it to completion? Causality & Solution: N-methylcyclohexylamine is highly sterically hindered due to the bulky equatorial profile of the cyclohexyl ring. Standard SNAr conditions (e.g., K₂CO₃ in DMF at 80°C) often fail to overcome this activation energy barrier. To force completion, switch to a more soluble and reactive base like Cesium Carbonate (Cs₂CO₃) in anhydrous DMSO at 110°C. The larger cesium cation provides better solubility and generates a "naked" carbonate anion, drastically increasing the nucleophilicity of the hindered amine.

Q2: During the catalytic hydrogenation of the nitrile intermediate, my LC-MS shows a massive impurity with roughly double the molecular weight. What is happening? Causality & Solution: You are observing the classic "dimerization" pitfall inherent to benzonitrile reductions[2]. As the nitrile reduces, it forms a highly reactive transient imine intermediate. If the reduction to the primary amine is not instantaneous, the newly formed primary amine acts as a nucleophile, attacking the unreacted imine. This forms a hemiaminal that eliminates ammonia, yielding a secondary imine which then reduces to a secondary amine dimer. Prevention: To suppress this pathway, conduct the hydrogenation in the presence of excess anhydrous ammonia (e.g., 7M NH₃ in Methanol) using Raney Nickel. The excess ammonia pushes the equilibrium of the imine condensation backward, effectively trapping the intermediate and forcing the catalytic cycle toward the target primary amine.

Q3: I switched to Lithium Aluminum Hydride (LiAlH₄) to avoid dimerization, but my isolated yield is terrible despite TLC showing full conversion. Why? Causality & Solution: LiAlH₄ cleanly reduces nitriles to primary amines without dimerization, but the standard aqueous quench generates a thick, gelatinous aluminum hydroxide emulsion that physically traps your product within the aqueous layer. To resolve this, you must implement a strict Fieser Workup [3]. This precise stoichiometric addition of water and NaOH forces the hydrated alumina salts to dehydrate and precipitate as a granular, easily filterable white powder, liberating your trapped amine[3].

Section 2: Quantitative Yield Optimization Data

The table below summarizes the causality between reduction conditions and the resulting product distribution.

Reducing SystemSolvent / AdditivePrimary Amine Yield (Target)Secondary Amine Yield (Dimer)Mechanistic Notes
Pd/C, H₂ (Balloon)Methanol~40%~55%Severe dimerization; Pd/C favors imine condensation.
Raney Ni, H₂ (50 psi)Methanol~65%~30%Moderate improvement; Ni is less prone to secondary amine formation.
Raney Ni, H₂ (50 psi) 7M NH₃ in Methanol >92% <5% Optimal Catalytic Route: Ammonia suppresses the nucleophilic attack on the imine.
LiAlH₄ (2.0 eq)Anhydrous THF>88%*0%Optimal Hydride Route: No dimerization occurs. (Requires Fieser workup for high recovery).
Section 3: Self-Validating Experimental Protocols
Protocol A: Optimized SNAr for 4-(N-cyclohexyl-N-methylamino)benzonitrile
  • Reaction Setup: In an oven-dried round-bottom flask under N₂, dissolve 4-fluorobenzonitrile (1.0 eq) and N-methylcyclohexylamine (1.5 eq) in anhydrous DMSO (0.5 M concentration).

  • Base Addition: Add finely powdered, anhydrous Cs₂CO₃ (2.0 eq).

    • Self-Validation Check: The suspension should remain easily stirrable. If the base clumps immediately, ambient moisture has compromised the reagent, which will lead to hydrolysis of the nitrile.

  • Heating: Heat the mixture to 110°C for 16 hours with vigorous stirring.

  • Isolation: Cool to room temperature and quench by pouring into ice water. Extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to completely remove residual DMSO. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: LiAlH₄ Reduction with Fieser Workup (Dimer-Free)
  • Reduction: Suspend LiAlH₄ (2.0 eq) in anhydrous THF (0.2 M) at 0°C under N₂. Slowly add a solution of 4-(N-cyclohexyl-N-methylamino)benzonitrile (1.0 eq) in THF dropwise to control hydrogen evolution.

  • Reflux: Warm the reaction to room temperature, then heat to reflux for 3 hours.

    • Self-Validation Check: Perform a mini-workup on a 0.1 mL aliquot (quench with EtOAc/H₂O). TLC (Hexanes/EtOAc) should show the complete disappearance of the UV-active starting material.

  • Fieser Quench (CRITICAL): Cool the flask to 0°C and dilute with diethyl ether. For every x grams of LiAlH₄ used, sequentially add the following with vigorous stirring:

    • x mL of distilled H₂O (Add dropwise; extreme caution due to exothermic H₂ gas evolution).

    • x mL of 15% aqueous NaOH .

    • 3 x mL of distilled H₂O .

  • Filtration: Warm to room temperature and stir vigorously for 15-30 minutes. The aluminum salts will transition from a sticky gel to a crisp, white, granular precipitate. Add anhydrous MgSO₄, stir for an additional 15 minutes, and filter through a Celite pad. Concentrate the filtrate to yield highly pure 4-(aminomethyl)-N-cyclohexyl-N-methylaniline.

References
  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations Source: ACS Chemical Health & Safety URL: [Link]

  • Aluminum Metal–Organic Framework-Ligated Single-Site Nickel(II)-Hydride for Heterogeneous Chemoselective Catalysis Source: ACS Catalysis URL: [Link]

Sources

Optimization

optimizing HPLC parameters for 4-(aminomethyl)-N-cyclohexyl-N-methylaniline quantitative analysis

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with the quantitative analysis of 4-(aminomethyl)-N-cyclohexyl-N-meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with the quantitative analysis of 4-(aminomethyl)-N-cyclohexyl-N-methylaniline (CAS: 893753-02-1).

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the molecular causality behind your chromatographic failures and provide self-validating protocols to ensure absolute data integrity.

🔬 Scientist's Overview: The Molecular Causality of Retention

To optimize your HPLC parameters, we must first analyze the structural dichotomy of 4-(aminomethyl)-N-cyclohexyl-N-methylaniline. This molecule presents a unique chromatographic challenge due to its dual-amine functionality:

  • The Primary Amine (Aminomethyl group): Located at the para position, this functions as a highly polar, aliphatic benzylamine derivative with an estimated pKa​ of ~9.3.

  • The Tertiary Amine (N-cyclohexyl-N-methylaniline core): The aniline nitrogen's lone pair is partially delocalized into the aromatic ring, significantly reducing its basicity compared to standard aliphatic amines. Its estimated pKa​ is ~5.5. Furthermore, the bulky cyclohexyl group renders this side of the molecule highly hydrophobic.

The Core Challenge: At a standard physiological pH (e.g., pH 7.0), the primary amine is fully protonated (cationic), while the tertiary amine is neutral. This creates a "split personality" molecule—highly polar on one end, highly hydrophobic on the other—leading to unpredictable retention, severe peak tailing due to 1[1], and poor reproducibility.

🛠️ Troubleshooting Guide & FAQs

Q1: Why am I seeing severe peak tailing and broad peaks on my standard C18 column at pH 7.0?

Causality: At pH 7.0, the primary amine is protonated ( −NH3+​ ). Simultaneously, residual unbonded silanol groups ( −SiOH ) on the silica surface of your C18 column become ionized ( −SiO− ) at mid-to-high pH. The resulting secondary ion-exchange interaction between your cationic analyte and the anionic silica surface acts as an aggressive drag force, causing severe tailing. Solution: You must suppress this interaction. You can either lower the pH to < 3.0 to neutralize the silanols, or raise the pH to > 10.5 to deprotonate your primary amine. As demonstrated in recent chromatographic studies,2[2].

Q2: I lowered the mobile phase pH to 2.5 to fix the tailing, but now my analyte elutes in the void volume. How do I fix this?

Causality: By dropping the pH to 2.5, you successfully neutralized the silanols, but you also protonated both the primary and tertiary amines. Your molecule is now a highly polar di-cation.3[3] because it bypasses the hydrophobic C18 chains. Solution: You must introduce an ion-pairing agent (e.g., 5 mM Sodium Hexanesulfonate or 0.1% Trifluoroacetic Acid). The anionic pairing agent will bind to the di-cationic analyte in solution, forming a neutral, hydrophobic complex that can partition into the C18 stationary phase.

Q3: Is there a way to achieve robust retention and sharp peaks without using complex ion-pairing agents?

Causality: Yes. The gold standard for this molecule is High-pH Reversed-Phase Chromatography. By pushing the mobile phase pH to 10.5 (at least 1 pH unit above the primary amine's pKa​ of 9.3), both amines become completely deprotonated (neutral). The neutral species maximizes hydrophobic interaction with the C18 phase, ensuring strong retention and perfectly symmetrical peaks. Solution: You must use a column specifically engineered to withstand high pH, such as an Ethylene-Bridged Hybrid (BEH) silica or a polymer-based column, as4[4].

📊 Quantitative Data & Parameter Selection

Table 1: Effect of Mobile Phase pH on Ionization and Retention Strategy
Mobile Phase pHPrimary Amine State ( pKa​ ~9.3)Tertiary Amine State ( pKa​ ~5.5)Net Analyte ChargeHydrophobicityRecommended HPLC Strategy
pH 2.5 Protonated ( −NH3+​ )Protonated ( −NH+ )+2 (Di-cation)Very LowIon-Pairing RP or HILIC
pH 7.0 Protonated ( −NH3+​ )Neutral ( −N− )+1 (Mono-cation)ModerateAvoid (Severe Tailing)
pH 10.5 Neutral ( −NH2​ )Neutral ( −N− )0 (Neutral)Very HighHigh-pH RP (Preferred)
Table 2: Recommended Column Chemistries for Basic Amines
Column TechnologyExample BrandsBest Operating pHMechanism of Action
Hybrid Silica C18 Waters XBridge, Phenomenex Gemini-NXpH 2.0 - 11.5Resists dissolution at high pH; allows for total deprotonation of basic amines.
Polar-Embedded C18 Waters SymmetryShield, Agilent Bonus-RPpH 2.0 - 8.0Internal polar groups shield residual silanols, reducing tailing at mid-pH.
Bare Silica / Amide Waters BEH Amide, SeQuant ZIC-HILICpH 3.0 - 6.0Retains the di-cationic form via polar partitioning and hydrogen bonding (HILIC mode).

🗺️ Method Development Workflows

MethodDev Start Analyze Analyte: 4-(aminomethyl)-N-cyclohexyl-N-methylaniline Q1 Select Optimal HPLC Mode Start->Q1 RP_High High-pH Reversed Phase (pH > 10.5) Q1->RP_High Robust & Simple RP_Low Low-pH Reversed Phase (pH < 3.0) Q1->RP_Low Need MS Compatibility HILIC HILIC Mode (High Organic) Q1->HILIC Extreme Polarity Issue Action_High Use Hybrid Silica Column Both amines neutral. Max retention, sharp peaks. RP_High->Action_High Action_Low Use Ion-Pairing Agent (e.g., Alkyl sulfonates) Both amines protonated. RP_Low->Action_Low Action_HILIC Use Bare Silica / Amide Column Retains di-cationic form via polar partitioning. HILIC->Action_HILIC

Caption: Decision tree for selecting the optimal HPLC mode based on analyte ionization states.

SilanolInteraction Amine Protonated Primary Amine (-NH3+) Interaction Secondary Ion-Exchange Interaction Amine->Interaction Silanol Ionized Surface Silanol (-SiO-) Silanol->Interaction Result Severe Peak Tailing & Loss of Efficiency Interaction->Result Solution1 Low pH (< 3.0) Protonates Silanols (-SiOH) Solution1->Silanol Neutralizes Solution2 High pH (> 10.5) Deprotonates Amine (-NH2) Solution2->Amine Neutralizes

Caption: Mechanistic pathway of silanol interactions and targeted pH suppression strategies.

🧪 Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, these protocols include built-in system suitability criteria. If the criteria are not met, the system invalidates the run, preventing the collection of erroneous data.

Protocol A: High-pH Reversed-Phase Method (Gold Standard)

This method leverages the complete deprotonation of the molecule to achieve maximum hydrophobic retention without the need for5[5].

1. Reagent Preparation:

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in ultrapure water. Adjust to exactly pH 10.5 using dilute Ammonium Hydroxide. Filter through a 0.22 µm PTFE membrane.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

2. Chromatographic Conditions:

  • Column: Waters XBridge C18 (or equivalent Hybrid Silica), 150 x 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Improves mass transfer for the bulky cyclohexyl group).

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: Linear ramp to 80% B

    • 10-12 min: Hold at 80% B

    • 12-12.1 min: Return to 10% B

    • 12.1-18 min: Re-equilibration.

  • Detection: UV at 254 nm (Targeting the aniline chromophore).

3. System Suitability & Validation (Self-Validation Step):

  • Inject a 10 µg/mL standard solution 5 times.

  • Pass Criteria: Tailing factor ( Tf​ ) must be ≤1.2 . Relative Standard Deviation (RSD) of peak area must be ≤1.5% . Retention time drift must be <0.05 min. If Tf​>1.2 , column hybrid matrix may be compromised; replace column.

Protocol B: Low-pH Ion-Pairing Method (LC-MS Compatible Alternative)

Use this method if high-pH columns are unavailable or if interfacing with positive-mode Electrospray Ionization (ESI+), which benefits from acidic conditions.

1. Reagent Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in ultrapure water (Yields pH ~2.1). Note: TFA acts as both a pH modifier and a volatile ion-pairing agent.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

2. Chromatographic Conditions:

  • Column: Standard end-capped C18 (e.g., Agilent Zorbax Eclipse Plus), 100 x 2.1 mm, 1.8 µm.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Gradient: 5% B to 60% B over 8 minutes.

  • Equilibration Rule: Ion-pairing agents require extended equilibration. Flush column with 20 column volumes (CV) of starting mobile phase before the first injection.

3. System Suitability & Validation (Self-Validation Step):

  • Inject a blank (Mobile Phase A) followed by the standard.

  • Pass Criteria: Baseline must not exhibit sinusoidal drift during the gradient (indicates incomplete TFA equilibration). Analyte retention factor ( k′ ) must be ≥2.0 . If k′<2.0 , increase TFA concentration to 0.15% to enhance ion-pair formation.

📚 References

  • Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX Phenomenex[Link]

  • The use of Mobile Phase pH as a Method Development Tool Chromatography Today[Link]

  • Basic HPLC Theory and Definitions: Retention, Thermodynamics, Selectivity, Zone Spreading, Kinetics, and Resolution Wiley-VCH[Link]

  • Control pH During Method Development for Better Chromatography Agilent Technologies[Link]

Sources

Troubleshooting

Technical Support Center: Stabilization &amp; Storage of 4-(aminomethyl)-N-cyclohexyl-N-methylaniline

Welcome to the advanced troubleshooting and handling guide for 4-(aminomethyl)-N-cyclohexyl-N-methylaniline (CAS: 893753-02-1). This compound is a highly versatile building block in drug development, but it presents uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and handling guide for 4-(aminomethyl)-N-cyclohexyl-N-methylaniline (CAS: 893753-02-1). This compound is a highly versatile building block in drug development, but it presents unique storage challenges. It contains both an electron-rich tertiary aniline core and a reactive primary benzylic-type amine. This dual-amine functionality makes the free base exceptionally vulnerable to auto-oxidation, photo-oxidation, and atmospheric degradation.

This guide provides causality-driven diagnostics, quantitative storage data, and self-validating protocols to ensure the integrity of your compound over long-term storage.

Diagnostic FAQ & Troubleshooting

Q: My batch changed from a pale yellow liquid to a dark reddish-brown viscous oil. Is it ruined? A: Yes, severe discoloration indicates extensive oxidative polymerization. The N-cyclohexyl-N-methyl group is strongly electron-donating, which raises the Highest Occupied Molecular Orbital (HOMO) energy of the aniline system. Upon exposure to ambient air and UV/Vis light, the compound undergoes a single-electron transfer (SET) to molecular oxygen, forming a radical cation. These radicals rapidly couple to form intensely colored quinone imines and polyaniline-like polymeric impurities[1]. Action: Discard severely darkened batches. If the discoloration is mild (light orange), the compound can be rescued via Kugelrohr distillation or flash chromatography under inert gas.

Q: I stored the free base in the freezer (-20°C) in a standard vial, but it still degraded rapidly. Why? A: Freezing the free base (either neat or in aqueous/organic solutions) without prior degassing accelerates oxidation through a process called cryo-concentration. As the matrix freezes, dissolved oxygen is excluded from the crystal lattice and becomes highly concentrated in the remaining liquid micro-environments. This phenomenon drastically lowers the activation energy for the photooxidation of aniline derivatives[2]. Action: Always purge the compound and its headspace with Argon to remove dissolved oxygen before freezing.

Q: LC-MS analysis of my stored batch shows unexpected +16 Da and +44 Da mass shifts. What are these? A: These mass shifts represent the two distinct degradation pathways of your dual-amine system:

  • +16 Da: Indicates the formation of an N-oxide at the tertiary aniline nitrogen or direct hydroxylation of the aromatic ring via reactive oxygen species (ROS).

  • +44 Da: Indicates that the primary aminomethyl group has acted as a nucleophile, reacting with atmospheric carbon dioxide ( CO2​ ) and ambient moisture to form a stable carbamic acid derivative[3]. Action: The free base must be handled in a glovebox or under a strict Schlenk line inert atmosphere to exclude both O2​ and CO2​ .

Degradation Kinetics & Storage Data

To maximize the shelf life of 4-(aminomethyl)-N-cyclohexyl-N-methylaniline, storage conditions must be strictly controlled. The table below summarizes the quantitative degradation timelines based on the physical state and environmental exposure.

Storage StateAtmosphereTemperatureLight ExposureExpected Shelf LifePrimary Degradant
Free Base (Neat)Ambient Air25°CAmbient Room< 48 HoursQuinonoid Polymers
Free Base (Solution)Ambient Air-20°CDark1 - 2 WeeksN-Oxides (Cryo-concentration)
Free Base (Neat)Argon Purged-20°CAmber Vial (Dark)3 - 6 MonthsTrace Carbamates
Bis-HCl Salt (Solid) Air / Argon 25°C or 4°C Dark > 2 Years None (Stable)

Logical Workflow of Degradation & Mitigation

The following diagram illustrates the specific chemical vulnerabilities of the compound and the logical pathways for stabilization.

G FreeBase 4-(aminomethyl)-N-cyclohexyl -N-methylaniline (Electron-Rich Free Base) O2_Light O2 / Light / Ambient Temp FreeBase->O2_Light Exposure CO2_Moisture CO2 / Moisture FreeBase->CO2_Moisture Exposure Mitigation Protonation (HCl/TFA) or Argon/Amber/-20°C FreeBase->Mitigation Preventive Protocol Radical Aniline Radical Cation (SET Pathway) O2_Light->Radical Photo/Auto-oxidation N_Oxide N-Oxides (+16 Da) O2_Light->N_Oxide ROS Attack Carbamate Carbamic Acid (+44 Da) CO2_Moisture->Carbamate Nucleophilic Attack Polymer Quinonoid Polymers (Dark Red/Brown Discoloration) Radical->Polymer Polymerization StableSalt Protonated Diamine Salt (Oxidation Resistant) Mitigation->StableSalt Lowers HOMO Energy

Logical workflow of 4-(aminomethyl)-N-cyclohexyl-N-methylaniline degradation and stabilization.

Self-Validating Experimental Protocols

Protocol A: Conversion to Bis-Hydrochloride Salt (Preferred Long-Term Storage)

Causality: Protonating both the primary and tertiary amines drastically lowers their HOMO energy levels. By tying up the nitrogen lone pairs, the molecule loses the electron density required for electrophilic oxygen attack and nucleophilic CO2​ capture, rendering it highly stable.

  • Dissolution: Dissolve the freshly purified free base in anhydrous diethyl ether or dichloromethane (10 mL per gram of compound) under a nitrogen atmosphere.

  • Thermal Control: Place the reaction flask in an ice bath (0°C). Causality: Salt formation is highly exothermic; controlling the temperature prevents localized thermal degradation during protonation.

  • Acid Addition: Slowly add 2.2 equivalents of anhydrous HCl in dioxane (4.0 M) dropwise while stirring vigorously. Causality: Using exactly 2.2 equivalents ensures complete protonation of both amine sites without leaving excess acidic residues that could catalyze ether cleavage or side reactions.

  • Precipitation: Stir for 30 minutes. A white to off-white precipitate (the bis-hydrochloride salt) will crash out of the solution.

  • Isolation: Filter the precipitate rapidly using a Schlenk frit or under a positive blanket of inert gas.

  • Washing: Wash the filter cake with cold, anhydrous diethyl ether (3 x 5 mL). Causality: The ether wash removes unreacted organic impurities and highly soluble oxidized byproducts, leaving only the pure salt.

  • Drying: Dry the solid under high vacuum (< 0.1 mbar) for 4 hours. Store in an amber vial at room temperature.

  • Self-Validation Check: Dissolve a 1 mg aliquot of the dried salt in D2​O and perform 1H -NMR. A clear, colorless solution combined with the absence of downfield aromatic shifts (typical of quinone imines) confirms the structural integrity and successful protection of the core.

Protocol B: Argon Backfilling of the Free Base (For Immediate Downstream Use)

Causality: If the free base is required for immediate coupling reactions (where a salt would require an extra neutralization step), oxygen and moisture must be physically excluded. Argon is denser than Nitrogen and provides a superior, heavier "blanket" over the compound.

  • Transfer: Transfer the free base into a dry, amber-glass storage vial equipped with a PTFE-lined septum cap. Causality: Amber glass blocks UV/Vis radiation, preventing photo-induced single-electron transfer (SET) oxidation.

  • Venting: Insert a small venting needle (e.g., 25G) into the septum.

  • Purging: Insert an Argon line needle (connected to a regulated Schlenk line) into the septum, ensuring the tip is positioned just above the liquid/solid level.

  • Blanketing: Purge the headspace with a gentle stream of Argon for 3–5 minutes. Causality: Argon displaces oxygen from the bottom up, pushing lighter atmospheric gases out through the vent needle.

  • Sealing: Remove the venting needle first to slightly pressurize the vial with Argon, then immediately remove the Argon needle.

  • Storage: Wrap the septum tightly with Parafilm and store the vial at -20°C.

  • Self-Validation Check: Prior to your next reaction, visually inspect the vial. If the compound remains a pale yellow liquid/solid, the Argon blanket was successful. Any shift towards an orange/red hue indicates a micro-breach in the septum seal, necessitating repurification.

References

  • Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions Source: Environmental Science & Technology - ACS Publications URL:[Link]

  • Aniline (Oxidation Pathways and Polymerization) Source: Wikipedia URL:[Link]

  • Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability Source: The Journal of Physical Chemistry C - ACS Publications URL:[Link]

Sources

Optimization

advanced purification techniques to remove impurities from 4-(aminomethyl)-N-cyclohexyl-N-methylaniline

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 4-(aminomethyl)-N-cyclohexyl-N-methylaniline .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 4-(aminomethyl)-N-cyclohexyl-N-methylaniline . Due to its dual basic centers and frequent synthesis via transition-metal-catalyzed pathways, isolating this molecule presents unique challenges.

This living document provides field-proven troubleshooting protocols, causal explanations for experimental behaviors, and self-validating workflows to ensure high-purity isolation.

🧪 Chemical Context & Structural Challenges

4-(aminomethyl)-N-cyclohexyl-N-methylaniline contains two distinct nitrogen centers that dictate its physicochemical behavior:

  • Primary Aliphatic Amine (Aminomethyl group): Highly basic, with a typical pKa​ around 10.6[1].

  • Tertiary Aniline (N-cyclohexyl-N-methyl group): Weakly basic, with a pKa​ around 4.6 due to the delocalization of the nitrogen lone pair into the aromatic π system[1].

These properties make the molecule highly polar, susceptible to irreversible binding on acidic stationary phases, and an excellent ligand for transition metals.

🛠️ Troubleshooting Guides & FAQs

Q1: Why am I losing product during aqueous workup, and how do I selectively extract the target?

The Causality: Poor recovery during liquid-liquid extraction usually stems from incomplete deprotonation. Because the primary amine has a pKa​ of ~10.6, adjusting the pH to 8 or 9 is insufficient. At the pKa​ , 50% of the amine remains ionized and highly water-soluble[2]. To drive the equilibrium entirely toward the lipophilic free-base form, the pH must be raised at least 1.5 to 2.0 units above the highest pKa​ [2].

The Solution: Perform a rigorous Acid-Base Extraction. By dropping the pH below 2, both nitrogen centers protonate, driving the target into the aqueous layer while neutral/acidic impurities remain in the organic phase. Subsequently, raising the pH above 12 ensures complete deprotonation for organic recovery.

Step-by-Step Methodology:

  • Initial Dissolution: Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Acidic Extraction: Add 1M HCl until the aqueous phase reaches pH < 2. Shake vigorously and separate the layers. The target is now in the aqueous layer.

  • Organic Wash: Wash the acidic aqueous layer with fresh organic solvent to remove residual neutral impurities. Discard this organic wash.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH until the pH strictly exceeds 12.0.

  • Final Extraction: Extract the basified aqueous layer 3 times with fresh Dichloromethane (DCM).

  • Isolation: Combine the DCM layers, wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

AcidBaseExtraction A Crude Mixture (Target + Neutral Impurities) B Add 1M HCl (pH < 2) Extract A->B C Aqueous Layer (Protonated Target) B->C Target partitions D Organic Layer (Neutral Impurities) B->D Impurities partition E Add 2M NaOH (pH > 12) Extract with DCM C->E F Organic Layer (Free Base Target) E->F Target partitions G Aqueous Layer (Waste Salts) E->G Salts partition

Workflow for the acid-base extraction of 4-(aminomethyl)-N-cyclohexyl-N-methylaniline.

Q2: My compound streaks terribly on normal-phase silica. How should I perform preparative chromatography?

The Causality: Basic amines are strongly attracted to the acidic silanols present on bare silica gel[3]. This acid-base interaction causes severe peak tailing, poor resolution, and irreversible adsorption (product loss).

The Solution: Transition to Preparative Reversed-Phase HPLC (RP-HPLC) using a C18 stationary phase[4]. To prevent tailing on C18 columns, the mobile phase must be modified. Using an alkaline mobile phase (pH > 10) neutralizes the amine, increasing its hydrophobicity and retention while ensuring sharp peak shapes[5].

Step-by-Step Methodology:

  • Column Selection: Use a preparative C18 column (e.g., RediSep C-18)[4].

  • Mobile Phase Preparation:

    • Solvent A: Water modified with 0.1% Triethylamine (TEA) or 10 mM Ammonium Bicarbonate (adjusted to pH 10 with ammonium hydroxide).

    • Solvent B: HPLC-grade Acetonitrile.

  • Sample Loading: Dissolve the free-base sample in a minimum volume of Solvent A/B mixture.

  • Gradient Elution: Run a gradient from 5% B to 95% B over 15–20 column volumes.

  • Detection & Fractionation: Monitor UV absorbance at 254 nm (targeting the aniline chromophore). Pool fractions containing the pure product and lyophilize to remove the volatile basic modifiers.

Table 1: Mobile Phase Modifiers for Amine Purification

ModifierConcentrationWorking pHVolatilityImpact on Amine Target
Triethylamine (TEA)0.1%~10.5HighSuppresses silanol interactions; sharpens peaks.
Ammonium Bicarbonate10 mM~10.0HighBuffers pH to keep amine in lipophilic free-base form.
Trifluoroacetic Acid (TFA)0.1%~2.0HighProtonates amine; requires ion-pairing for retention.
Q3: How do I remove residual Palladium (Pd) from upstream coupling reactions?

The Causality: If this molecule was synthesized via a Buchwald-Hartwig amination or a metal-catalyzed nitrile reduction, residual Palladium or Nickel will strongly coordinate to the primary amine and aniline moieties[6]. Traditional purification methods (activated carbon, recrystallization) fail because the target molecule acts as a multidentate ligand, holding onto the metal[6].

The Solution: Utilize highly functionalized silica-based metal scavengers (e.g., SiliaMetS Thiol, Thiourea, or Diamine). These scavengers possess a significantly higher thermodynamic affinity for transition metals than the API, effectively stripping the metal from the product and trapping it on the solid silica matrix[7][8].

Step-by-Step Methodology:

  • Solvent Selection: Dissolve the contaminated API in a compatible solvent (e.g., THF, Ethyl Acetate, or Methanol).

  • Scavenger Addition: Add 3 to 5 molar equivalents of a silica-based metal scavenger (e.g., Diamine or Thiol functionalized silica) relative to the estimated metal content[9].

  • Incubation: Stir the suspension vigorously at 40–60 °C for 2 to 4 hours. Elevated temperatures accelerate the kinetics of metal transfer from the API to the scavenger[10].

  • Filtration: Filter the mixture through a fritted glass funnel or a pad of Celite to remove the silica-bound metal.

  • Recovery: Wash the filter cake with a small amount of reaction solvent. Concentrate the combined filtrates under reduced pressure to yield the purified, metal-free API (< 10 ppm).

MetalScavenging A Crude API (Pd > 1000 ppm) B Add Silica Scavenger (Thiol/Diamine) A->B C Incubate (40-60°C, 2-4 hrs) B->C D Filtration (Fritted Funnel) C->D E Filtrate (API, Pd < 10 ppm) D->E F Filter Cake (Pd-bound Silica) D->F

Silica-based metal scavenging workflow for removing residual palladium catalysts.

Table 2: Metal Scavenger Selection Guide

Scavenger TypeTarget MetalsOptimal SolventsTemperatureTypical Efficiency
Silica-Thiol (SH) Pd(II), Pd(0), Ru, AgTHF, EtOAc, DCM40–60 °C> 98% removal[9]
Silica-Diamine Ni(II), Pd(II), ZnMeOH, EtOH, DMF25–50 °C> 95% removal[9]
Silica-Thiourea Pd(II), Ru, RhDMF, NMP, THF60 °C> 99% removal[8]

📚 References

  • Systems and methods for recovering amines and their derivates from aqueous mixtures Source: Google Patents URL:

  • 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition Source: OpenStax Adaptation (Pressbooks) URL:[Link]

  • Is there an easy way to purify organic amines? Source: Biotage URL:[Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Source: Biotage URL:[Link]

  • RediSep C-18 reversed phase column Purification of primary amines Source: Teledyne ISCO URL:[Link]

  • SiliaMetS® Metal Scavengers : an Efficient Tool to Remove Source: Technology Networks URL:[Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Silica Gels: Silica and Diamine metal scavengers Source: km3.com.tw URL:[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: ACS Publications (Organic Process Research & Development) URL:[Link]

Sources

Troubleshooting

improving the solubility of 4-(aminomethyl)-N-cyclohexyl-N-methylaniline in aqueous buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous formulation of complex, lipophilic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous formulation of complex, lipophilic amines.

The molecule , 4-(aminomethyl)-N-cyclohexyl-N-methylaniline , presents a classic biopharmaceutical challenge. It possesses a highly lipophilic cyclohexyl-phenyl core flanked by two ionizable nitrogen centers: a primary aliphatic amine (pKa ~9.5) and an aniline nitrogen (pKa ~4.5). Understanding the interplay between its ionization state and hydrophobic surface area is the key to preventing precipitation in your assays.

Below is our comprehensive troubleshooting guide, structured to explain the physicochemical causality behind your observations, followed by self-validating protocols to ensure your compound remains molecularly dissolved.

Solubilization Strategy Workflow

Workflow A Target Molecule: 4-(aminomethyl)-N-cyclohexyl- N-methylaniline B Determine Target pH A->B C pH < 5.0 (Acidic Buffer) B->C D pH 7.0 - 7.4 (Physiological Buffer) B->D E Dicationic State Fully Soluble C->E F Monocationic State Precipitation Risk D->F I Solubilized for Assay E->I G Add 20% HP-β-CD (Encapsulation) F->G Primary Strategy H Add 5% PEG400 (Ternary Complex) G->H If needed G->I Success H->I

Logical decision tree for solubilizing lipophilic amines in aqueous buffers.

Troubleshooting & FAQs: The Causality of Solubility

Q1: Why does 4-(aminomethyl)-N-cyclohexyl-N-methylaniline crash out of solution when I dilute my DMSO stock into a pH 7.4 PBS buffer? The Causality: At physiological pH (7.4), the primary aliphatic amine is protonated, but the aniline nitrogen remains neutral. The solvation energy provided by this single positive charge is insufficient to overcome the massive entropic penalty of hydrating the bulky, lipophilic cyclohexyl group and the phenyl ring. The hydrophobic effect drives the uncharged lipophilic moieties to aggregate, resulting in rapid precipitation[1].

Q2: How can I adjust the buffer to maintain solubility without using complexing agents? The Causality: If your experimental design tolerates acidic conditions, lowering the pH below 4.0 will protonate both the primary amine and the aniline nitrogen. This dicationic species has a drastically higher hydration energy, which easily overcomes the lipophilicity of the cyclohexyl group, keeping the molecule in solution[2]. Self-Validating Check: Titrate your buffer to pH 3.5. After spiking in your compound, measure the optical density (O.D.) at 600 nm. A true solution will have an O.D. < 0.05. If the O.D. rises, you have a colloidal suspension, indicating the pH is not low enough to fully protonate the aniline center.

Q3: My cellular assay requires physiological pH (7.4). What is the best excipient to keep it soluble? The Causality: Cyclodextrins (CDs), specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD), are the gold standard here. The lipophilic cyclohexyl group and the phenyl ring fit thermodynamically into the hydrophobic inner cavity of the β-cyclodextrin cone. Meanwhile, the hydrophilic hydroxyl groups on the exterior of the CD maintain hydrogen bonding with the bulk water[]. This host-guest complexation shields the hydrophobic moieties from the aqueous environment without altering the ionization state of the drug.

Q4: Can I use a cosolvent like PEG400 or Ethanol alongside Cyclodextrins to push the concentration higher? The Causality: Yes, this creates a highly effective "ternary system." A low concentration of a cosolvent (e.g., 5% PEG400) acts as a microenvironmental pKa modifier and helps dissolve the free base form of the drug, facilitating its entry into the cyclodextrin cavity to form a drug-CD-cosolvent ternary complex[4]. However, do not exceed 10% cosolvent, as excess organic solvent will compete for the CD cavity and displace your target molecule.

Standardized Methodology: HP-β-CD Complexation Protocol

To ensure reproducibility and prevent the formation of false-positive colloidal suspensions, follow this self-validating methodology for preparing a 10 mM stock at pH 7.4.

Step 1: Master Stock Preparation Weigh the required amount of 4-(aminomethyl)-N-cyclohexyl-N-methylaniline and dissolve it completely in 100% anhydrous DMSO to create a 100 mM master stock. Scientific Rationale: Pre-dissolving in a water-miscible cosolvent overcomes the high crystal lattice energy of the solid powder, making it kinetically easier to encapsulate later.

Step 2: Excipient Vehicle Preparation Prepare a 20% (w/v) HP-β-CD solution in your target aqueous buffer (e.g., 50 mM HEPES, pH 7.4). Stir continuously until the solution is completely clear and visually indistinguishable from water.

Step 3: Dynamic Complexation Place the 20% HP-β-CD buffer on a vortex mixer at medium-high speed. Dropwise , add 1 part of the 100 mM DMSO stock to 9 parts of the HP-β-CD buffer. Scientific Rationale: Dropwise addition prevents localized supersaturation. The mechanical shear from the vortexer ensures the lipophilic cyclohexyl groups are immediately captured by the CD cavities before they can aggregate.

Step 4: Thermodynamic Equilibration Sonicate the mixture in a water bath at 37°C for 15 minutes, then incubate on a rotary shaker for 2 hours at room temperature. Scientific Rationale: Host-guest complexation is an equilibrium process. Thermal and mechanical energy ensure maximum inclusion and stabilize the thermodynamic state of the solution.

Step 5: Self-Validation (Crucial) Centrifuge the final mixture at 10,000 x g for 10 minutes. Carefully extract the supernatant. Analyze the supernatant via UV-Vis spectroscopy or HPLC against a standard curve. Validation Logic: If the compound was merely suspended as nanoparticles (turbidity) rather than molecularly dissolved, it will form a pellet. If the supernatant concentration matches your theoretical yield (10 mM), you have a true, stable inclusion complex ready for biological assays.

Quantitative Data Summary

The table below summarizes the expected solubility limits of 4-(aminomethyl)-N-cyclohexyl-N-methylaniline under various formulation strategies.

Solubilization StrategyBuffer pHAdditivesExpected Solubility LimitPrimary Mechanism of Action
Standard Buffer (Control) 7.4None< 0.1 mMMonocationic state; high lipophilicity causes rapid precipitation.
Acidic Shift 3.5None> 50 mMDicationic formation maximizes aqueous hydration energy.
Cosolvent Only 7.410% DMSO~ 1.0 mMDisrupts bulk water hydrogen bonding network.
Cyclodextrin Complexation 7.420% HP-β-CD~ 10 - 20 mMHydrophobic encapsulation of the cyclohexyl/phenyl rings.
Ternary System 7.420% HP-β-CD + 5% PEG400> 25 mMSynergistic cavity loading and microenvironmental solvation.

References

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs Source: ResearchGate URL:[Link]

  • Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs Source: PubMed / NCBI URL:[Link]

Sources

Optimization

minimizing side reactions in 4-(aminomethyl)-N-cyclohexyl-N-methylaniline cross-coupling

Topic: Troubleshooting Side Reactions in the Cross-Coupling of 4-(Aminomethyl)-N-cyclohexyl-N-methylaniline Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving multifunction...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting Side Reactions in the Cross-Coupling of 4-(Aminomethyl)-N-cyclohexyl-N-methylaniline

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving multifunctional substrates. This guide is specifically designed for researchers, chemists, and process development professionals working with 4-(aminomethyl)-N-cyclohexyl-N-methylaniline and similar molecules. Our goal is to provide in-depth, field-proven insights and actionable protocols to help you overcome common side reactions and optimize your synthetic outcomes.

The structure of 4-(aminomethyl)-N-cyclohexyl-N-methylaniline presents a unique chemoselectivity challenge. It contains two distinct nitrogen centers: a primary benzylic amine, which is the desired reactive site for Buchwald-Hartwig amination, and a tertiary aniline, which can act as a potent ligand and poison the palladium catalyst. This guide will address this core issue and other common pitfalls in a direct question-and-answer format.

Logical Workflow for Troubleshooting

Before diving into specific issues, it's helpful to have a logical framework for diagnosing problems. The following workflow outlines a systematic approach to identifying and resolving common side reactions encountered with this substrate.

G start High Side Reaction / Low Yield Observed catalyst_poisoning Is the reaction stalling or failing to initiate? start->catalyst_poisoning hydrodehalogenation Is the hydrodehalogenated arene a major byproduct? catalyst_poisoning->hydrodehalogenation No solve_poisoning Optimize Ligand & Catalyst Loading - Use bulky, electron-rich ligands (e.g., RuPhos) - Increase catalyst loading slightly catalyst_poisoning->solve_poisoning Yes homocoupling Is biaryl formation from the electrophile observed? hydrodehalogenation->homocoupling No solve_hydro Optimize Base & Temperature - Screen strong, non-nucleophilic bases - Lower reaction temperature hydrodehalogenation->solve_hydro Yes other_byproducts Are other, unexpected byproducts forming? homocoupling->other_byproducts No solve_homo Ensure Inert Atmosphere - Rigorously degas solvents - Use Pd(0) precatalyst homocoupling->solve_homo Yes solve_other Consider Amine Protection - Temporarily protect the primary amine (Boc) - If C-H activation is suspected, modify ligand other_byproducts->solve_other Yes end_node Reaction Optimized other_byproducts->end_node No / Resolved solve_poisoning->end_node solve_hydro->end_node solve_homo->end_node solve_other->end_node

Caption: A troubleshooting workflow for common cross-coupling issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is very sluggish or stalls completely after initial conversion. What is the likely cause?

A1: The most probable cause is catalyst poisoning by the tertiary aniline nitrogen of your substrate. While the primary amine is the intended nucleophile, the lone pair on the tertiary aniline can coordinate strongly to the palladium center, forming a stable off-cycle complex that inhibits or halts catalytic turnover.[1]

Troubleshooting & Optimization:

  • Ligand Selection is Critical: The key to overcoming this issue is to use a ligand that is sufficiently sterically bulky and electron-rich. These ligands form stable, active catalysts that favor the binding of the primary amine over the tertiary aniline and accelerate the reductive elimination step.[2]

    • Recommendation: Employ sterically hindered biaryl phosphine ligands (Buchwald ligands). Ligands like RuPhos and XPhos are excellent starting points for this type of challenging amination. Their bulkiness creates a "pocket" around the palladium that disfavors coordination of the hindered tertiary aniline.

  • Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, use a well-defined Pd(0) precatalyst (e.g., RuPhos G3 Pd). Precatalysts ensure efficient and clean formation of the active catalytic species, which can be crucial when dealing with sensitive substrates.[3]

  • Slightly Increase Catalyst Loading: If poisoning is suspected, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes compensate for the portion of the catalyst that becomes deactivated. However, this should be a secondary solution to optimizing the ligand.

LigandKey FeatureRationale for Use with This Substrate
RuPhos Sterically demanding, electron-richExcellent for creating a bulky catalytic complex that sterically hinders coordination of the tertiary aniline nitrogen. Often a first choice for challenging secondary and primary amine couplings.
XPhos Very bulky and electron-donatingSimilar to RuPhos, provides a highly active and stable catalyst that can accelerate the desired coupling and minimize catalyst deactivation.
SPhos Less bulky than RuPhos/XPhos but still effectiveA good alternative to screen if RuPhos or XPhos lead to other side reactions.
Q2: I'm observing a significant amount of hydrodehalogenation, where my aryl halide is being converted back to the corresponding arene. How can I minimize this?

A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations. It can arise from a competing reaction pathway where the palladium-amide intermediate undergoes β-hydride elimination, although with primary amines this is less common.[4] More often, it can result from complex off-cycle reduction pathways.

Troubleshooting & Optimization:

  • Base Selection: The choice and strength of the base are crucial. The base's role is to deprotonate the amine-palladium complex to form the key palladium-amide intermediate.[5]

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective base. However, if hydrodehalogenation is an issue, consider screening other strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄). Sometimes a slightly weaker base can suppress the reduction pathway.

  • Temperature Control: High reaction temperatures can sometimes promote catalyst decomposition and side reactions, including hydrodehalogenation.

    • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., start at 80-90 °C instead of 110 °C). Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction speed and selectivity.

  • Ensure Anhydrous Conditions: Water can sometimes be a proton source for hydrodehalogenation. Ensure all reagents and solvents are rigorously dried and the reaction is run under a strictly inert atmosphere.[1]

Q3: My purification is complicated by a biaryl byproduct from the homocoupling of my aryl halide. What causes this and how can I prevent it?

A3: The homocoupling of aryl halides to form biaryls is a well-known side reaction, often promoted by the presence of oxygen or inefficient catalyst turnover.[2][6]

Troubleshooting & Optimization:

  • Rigorous Inert Atmosphere: Oxygen is a primary culprit in promoting homocoupling.[6]

    • Protocol: Ensure all solvents are thoroughly degassed before use (e.g., by sparging with argon or nitrogen for 15-30 minutes or using several freeze-pump-thaw cycles). Assemble your reaction glassware hot from the oven, allow it to cool under a stream of inert gas, and maintain a positive pressure of inert gas throughout the reaction.

  • Use a Pd(0) Source: Starting with a Pd(II) salt like Pd(OAc)₂ requires an initial reduction to the active Pd(0) species. This reduction step can sometimes be messy and initiate homocoupling pathways.[3]

    • Recommendation: Using a Pd(0) precatalyst, as mentioned in Q1, provides a direct and clean entry into the catalytic cycle, often suppressing this side reaction.

  • Stoichiometry: Using a slight excess of the amine coupling partner (e.g., 1.1 to 1.2 equivalents of the 4-(aminomethyl)-N-cyclohexyl-N-methylaniline) can help ensure the palladium complex preferentially reacts with the amine after oxidative addition, rather than engaging in side reactions.

Catalytic Cycle and Major Side Reactions

Understanding the desired catalytic cycle and where it can go wrong is key to effective troubleshooting.

G pd0 L-Pd(0) (Active Catalyst) ox_add Oxidative Addition Complex pd0->ox_add + Ar-X poison Catalyst Poisoning (Tertiary Aniline Coordination) pd0->poison + Tertiary Aniline amide_complex Pd-Amide Complex ox_add->amide_complex + Amine, Base - HX hydro Hydrodehalogenation (Ar-H) ox_add->hydro Competing Reduction amide_complex->pd0 Reductive Elimination product Ar-NR'R'' (Desired Product) amide_complex->product arx Ar-X amine R'R''NH base Base

Caption: The Buchwald-Hartwig cycle and key off-cycle pathways.

Optimized Starting Protocol

This general protocol is a robust starting point for the Buchwald-Hartwig amination of an aryl halide (Ar-X) with 4-(aminomethyl)-N-cyclohexyl-N-methylaniline. Optimization may be required for specific substrates.

Reagents & Equipment:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • 4-(aminomethyl)-N-cyclohexyl-N-methylaniline (1.1 mmol, 1.1 equiv)

  • RuPhos G3 Pd precatalyst (0.02 mmol, 2 mol%)

  • RuPhos ligand (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Schlenk flask or sealed reaction vial, magnetic stirrer, inert atmosphere setup (Argon or N₂)

Procedure:

  • Preparation: In a glovebox or under a positive pressure of inert gas, add the aryl halide, 4-(aminomethyl)-N-cyclohexyl-N-methylaniline, RuPhos G3 Pd precatalyst, additional RuPhos ligand, and NaOtBu to the reaction vessel.

    • Rationale: Adding a slight excess of ligand can help prevent catalyst deactivation by ensuring the palladium center remains coordinated by the phosphine.

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Reaction: Seal the vessel and heat the mixture to 100 °C with vigorous stirring.

    • Rationale: Vigorous stirring is important as the base is often not fully soluble, and good mixing ensures efficient reaction kinetics.[7]

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC or LC-MS until the aryl halide is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References
  • Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C–H Cross-Coupling. PMC. [Link]

  • Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C–H Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Highly Regio- and Chemoselective Oxidative C–H/C–H Cross-Couplings of Anilines and Phenols Enabled by a Co-Oxidant-Free Rh(I)/Zn(NTf2)2/Air Catalytic System. ACS Catalysis. [Link]

  • Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C-H Cross-Coupling. Europe PMC. [Link]

  • PIII/PV=O-Catalyzed Intermolecular N–N Bond Formation: Cross-Selective Reductive Coupling of Nitroarenes and Anilines. DSpace@MIT. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. [Link]

  • Ruthenium(0)-Catalyzed Cross-Coupling of Anilines with Organo- boranes by Selective Carbon–Nitrogen Cleavage. NSF Public Access Repository. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. Chemistry – An Asian Journal. [Link]

  • A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions. ACS Publications. [Link]

  • A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions. RSC Publishing. [Link]

  • Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry- on-the-Complex: Modular Assembly of 2,6. ACS Publications. [Link]

  • Photoredox Ni-catalyzed peptide C(sp2)–O cross-coupling: from intermolecular reactions to side chain-to-tail macrocyclization. Chemical Science (RSC Publishing). [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. [Link]

Sources

Reference Data & Comparative Studies

Comparative

Mass Spectrometry Validation of 4-(aminomethyl)-N-cyclohexyl-N-methylaniline: A Comparative Guide to Purity Analysis

As a Senior Application Scientist, I frequently encounter the analytical hurdles posed by polybasic molecular scaffolds. 4-(aminomethyl)-N-cyclohexyl-N-methylaniline (CAS: 893753-02-1) is a highly versatile small molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles posed by polybasic molecular scaffolds. 4-(aminomethyl)-N-cyclohexyl-N-methylaniline (CAS: 893753-02-1) is a highly versatile small molecule building block utilized in advanced organic synthesis and drug discovery[1]. With a molecular weight of 218.34 g/mol , this compound features a unique dual-amine structural motif: a primary aliphatic amine (-CH₂NH₂) and a sterically hindered tertiary amine (N-cyclohexyl-N-methyl group).

Validating the purity of such diamines requires overcoming specific chromatographic and ionization challenges. Primary amines are highly polar and prone to severe peak tailing due to secondary interactions with free silanols on stationary phases[2]. Furthermore, their thermal lability complicates traditional gas-phase analysis[3]. This guide objectively compares the performance of leading mass spectrometry (MS) modalities for validating the purity of this compound, providing field-proven, self-validating protocols.

Comparative Analysis of Analytical Modalities

When assessing the purity of a basic, polar amine, the choice of analytical platform dictates both the accuracy of the purity percentage and the reliability of impurity identification. Below is a comparative evaluation of three primary techniques:

  • LC-ESI-HRMS (Liquid Chromatography-Electrospray Ionization High-Resolution MS) : The premier choice. The basic nitrogen atoms readily accept protons, making positive ion mode ESI (ESI+) exceptionally sensitive. HRMS provides exact mass capabilities (<5 ppm error), allowing for the unambiguous differentiation of the active pharmaceutical ingredient (API) from isobaric impurities.

  • GC-EI-MS (Gas Chromatography-Electron Impact MS) : While excellent for volatile, non-polar compounds[3], direct injection of this diamine leads to thermal degradation and adsorption in the inlet liner. It requires pre-column derivatization to mask the primary amine[4].

  • UPLC-UV (Ultra-Performance Liquid Chromatography with UV Detection) : Suitable for routine batch release but lacks the specificity to identify co-eluting, non-chromophoric impurities without a mass analyzer coupled to the system.

Quantitative Performance Comparison
Analytical ParameterLC-ESI-HRMS (Recommended)GC-EI-MS (Alternative)UPLC-UV (Routine Assay)
Sample Preparation Minimal (Direct dilution in mobile phase)High (Requires chemical derivatization)Minimal (Direct dilution)
Sensitivity (LOD) High (Femtogram to Picogram range)Moderate (Nanogram range)Low (Microgram range)
Specificity Excellent (Exact mass & isotopic pattern)Good (Library matching of EI fragments)Poor (Relies strictly on retention time)
Throughput High (3–5 min run times)Low (30+ min run times + prep time)High (2–5 min run times)
Primary Challenge Matrix effects (ion suppression)Thermal degradation, inlet activityCo-elution of non-chromophoric impurities

Logical Decision Framework

The selection of the analytical workflow must be driven by the physicochemical properties of the analyte. The following decision matrix illustrates the logical flow for amine purity validation.

DecisionMatrix Start 4-(aminomethyl)-N-cyclohexyl -N-methylaniline Prop Properties: Primary & Tertiary Amine Polar, Basic Start->Prop LCMS LC-ESI-HRMS (Direct Analysis) Prop->LCMS Preferred (Soft Ionization) Deriv TFAA Derivatization (Masks Primary Amine) Prop->Deriv Alternative (Volatility Needed) ResultLC High Mass Accuracy Exact Impurity Profiling LCMS->ResultLC GCMS GC-EI-MS (Requires Derivatization) ResultGC Library Matching Volatile Impurities GCMS->ResultGC Deriv->GCMS

Caption: Decision matrix for selecting the optimal mass spectrometry modality for diamine purity validation.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, a protocol must not merely be a list of instructions; it must be a self-validating system where the causality of each step guarantees the reliability of the final data.

Protocol A: LC-ESI-HRMS Purity Validation (The Gold Standard)

Mechanistic Rationale : We utilize a superficially porous particle (SPP) C18 column with exhaustive end-capping. Why? To eliminate Lewis acid-base interactions between the primary amine and residual silanols, ensuring sharp, symmetrical peaks. The mobile phase incorporates 0.1% Formic Acid to maintain the analytes in a fully ionized state (pH < pKa), maximizing ESI+ efficiency.

Step-by-Step Workflow :

  • Standard Preparation : Dissolve 1.0 mg of the sample in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50, v/v) to create a 1 mg/mL stock. Dilute to a 1 µg/mL working solution. Causality: Operating at 1 µg/mL prevents detector saturation and minimizes ion suppression in the ESI source.

  • Chromatography : Inject 1 µL onto an end-capped C18 column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: H₂O + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 4 minutes.

  • Ionization (ESI+) : Set capillary voltage to 3.0 kV and desolvation temperature to 400°C. Causality: A high desolvation temperature is required to efficiently evaporate the aqueous droplets, releasing the protonated molecule [M+H]+ at m/z 219.34 into the gas phase.

  • Self-Validation Check : Monitor the mass accuracy of the [M+H]+ ion. The run is only considered valid if the mass error is < 5 ppm. Calculate purity by dividing the Extracted Ion Chromatogram (XIC) area of the API by the total XIC area of all detected peaks above a signal-to-noise (S/N) threshold of 10:1.

LCMSWorkflow A 1. Sample Prep Dilute to 1 µg/mL in ACN/H2O B 2. Chromatographic Separation End-capped C18, 0.1% FA A->B Ensures Load Capacity C 3. ESI+ Ionization Protonation to [M+H]+ (m/z 219.34) B->C Prevents Peak Tailing D 4. HRMS Detection Mass Error < 5 ppm C->D High Sensitivity E 5. Data Processing XIC Integration & Purity % D->E Unambiguous Identification

Caption: Step-by-step LC-ESI-HRMS workflow highlighting mechanistic causality at each stage.

Protocol B: GC-EI-MS Analysis via Derivatization (The Alternative)

Mechanistic Rationale : To prevent the primary amine from interacting with the siloxane backbone of the GC column[2], we convert it to a trifluoroacetamide derivative using Trifluoroacetic anhydride (TFAA). This chemical masking increases both volatility and thermal stability, allowing for successful gas-phase elution[4].

Step-by-Step Workflow :

  • Derivatization : React 100 µL of the sample (1 mg/mL in anhydrous ethyl acetate) with 50 µL of TFAA at 60°C for 30 minutes. Causality: Heat drives the acylation reaction to completion, ensuring no underivatized primary amine remains to foul the GC inlet.

  • Evaporation & Reconstitution : Evaporate the mixture under a gentle stream of nitrogen to remove excess TFAA and acidic byproducts. Reconstitute in 100 µL of GC-grade hexane. Causality: Removing residual acid prevents rapid degradation of the GC column's stationary phase.

  • Analysis : Inject 1 µL (split ratio 1:10) onto a 5% phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm x 0.25 µm). Set the inlet temperature to 250°C.

  • Self-Validation Check : Confirm the presence of the molecular ion of the derivatized product. The absence of the underivatized m/z 218 peak validates that the derivatization efficiency was 100%, ensuring the purity calculation is not artificially skewed by degradation artifacts.

Conclusion

For the purity validation of 4-(aminomethyl)-N-cyclohexyl-N-methylaniline, LC-ESI-HRMS stands as the superior analytical product. Its ability to directly analyze the compound without the need for labor-intensive derivatization, combined with the exact mass capabilities necessary for rigorous impurity profiling, makes it the gold standard for drug development professionals. While GC-EI-MS remains a powerful tool for volatile impurities, its utility for this specific diamine is fundamentally limited by the molecule's thermal lability and basicity, necessitating complex sample preparation.

References

  • Title : A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring Source : National Center for Biotechnology Information (PMC) URL :[Link]

  • Title : GC-MS vs LC-MS Source : ResolveMass Laboratories Inc. URL :[Link]

Sources

Validation

Comparative Reactivity Guide: 4-(aminomethyl)-N-cyclohexyl-N-methylaniline vs. N-methylaniline

For researchers and drug development professionals, selecting the correct amine building block is critical for designing scalable and regioselective synthetic routes. This guide provides an objective, data-driven compari...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, selecting the correct amine building block is critical for designing scalable and regioselective synthetic routes. This guide provides an objective, data-driven comparison of two distinct aniline derivatives: 4-(aminomethyl)-N-cyclohexyl-N-methylaniline (a bifunctional scaffold) and N-methylaniline (a classical monofunctional secondary aromatic amine).

By analyzing their electronic profiles, steric environments, and nucleophilic behaviors, this guide establishes self-validating experimental protocols for their application in organic synthesis.

Structural and Electronic Profiling

The reactivity of an amine is fundamentally dictated by the availability of its nitrogen lone pair. The structural differences between these two compounds lead to vastly different chemical behaviors.

4-(aminomethyl)-N-cyclohexyl-N-methylaniline (Compound 1)

This compound is a highly versatile bifunctional building block featuring two distinct nitrogen centers:

  • Primary Aliphatic Amine (-CH₂NH₂): The lone pair is localized in an sp³ orbital, making it highly basic (pKa ~9.5) and extremely nucleophilic 1.

  • Tertiary Aromatic Amine: The nitrogen lone pair is delocalized into the π-system of the benzene ring via resonance. This electronic deactivation, combined with the severe steric shielding provided by the bulky N-cyclohexyl group, renders this nitrogen virtually non-nucleophilic under standard conditions.

N-methylaniline (Compound 2)

This compound is a monofunctional secondary aromatic amine .

  • Secondary Aromatic Amine (-NHCH₃): The nitrogen lone pair participates in resonance with the aromatic ring, significantly reducing its basicity (pKa 4.85) and nucleophilicity compared to aliphatic amines [[2]](). However, because it lacks the extreme steric hindrance of a cyclohexyl group, it remains sufficiently accessible to undergo N-acylation and N-alkylation when treated with strong electrophiles 3.

Comparative Reactivity Profiles

Nucleophilic Acylation and Chemoselectivity

When subjected to electrophiles (e.g., acyl chlorides or anhydrides), Compound 1 exhibits near-perfect chemoselectivity. The electrophile will exclusively attack the primary aliphatic amine. The tertiary aromatic amine acts as a passive spectator due to the synergistic effects of resonance delocalization and steric blocking.

Conversely, Compound 2 requires slightly more forcing conditions (excess reagents or elevated temperatures) to achieve full conversion to the tertiary amide, as the resonance stabilization of the starting material must be overcome 4.

Chemoselectivity C1 4-(aminomethyl)-N-cyclohexyl -N-methylaniline E Acyl Chloride (Electrophile) C1->E + Base (TEA) P1 Primary Aliphatic Amine Reacts Fast (High Yield) E->P1 Highly Nucleophilic P2 Tertiary Aromatic Amine No Reaction (Steric/Electronic) E->P2 Poorly Nucleophilic

Caption: Reaction pathway demonstrating the chemoselective acylation of the primary aliphatic amine.

Electrophilic Aromatic Substitution (EAS) Regioselectivity
  • Compound 1: The aromatic ring is highly electron-rich due to the strongly activating tertiary amine. However, the para position is covalently blocked by the aminomethyl group. Therefore, EAS reactions (such as halogenation or nitration) are strictly directed to the ortho positions relative to the N-cyclohexyl-N-methyl group.

  • Compound 2: The secondary amine is an ortho/para director. Because the N-methyl group offers only moderate steric hindrance, substitution typically yields a mixture of ortho and para products, with the para isomer often favored.

Quantitative Data Comparison

The following table summarizes the key physicochemical and reactive parameters dictating the behavior of both scaffolds.

Parameter4-(aminomethyl)-N-cyclohexyl-N-methylanilineN-methylaniline
Amine Classification Primary aliphatic & Tertiary aromaticSecondary aromatic
Conjugate Acid pKa ~9.5 (aliphatic), ~5.0 (aromatic)4.85
Nucleophilicity Extremely High (at aliphatic nitrogen)Moderate
Steric Hindrance High (at aromatic nitrogen due to cyclohexyl)Low (only a methyl group)
EAS Directing Effects Ortho to the tertiary amine (para is blocked)Ortho / Para to the secondary amine

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in causality and validation checkpoints.

Workflow Step1 1. Dissolve Amine in DCM (0.1 M concentration) Step2 2. Add Triethylamine (TEA) (1.2 - 1.5 equivalents) Step1->Step2 Step3 3. Dropwise Addition of Acyl Chloride at 0°C Step2->Step3 Step4 4. Warm to RT & Stir (Monitor by TLC) Step3->Step4 Step5 5. Aqueous Workup & Purification Step4->Step5

Caption: Step-by-step experimental workflow for the N-acylation of amine building blocks.

Protocol A: Chemoselective Amidation of 4-(aminomethyl)-N-cyclohexyl-N-methylaniline

Objective: Isolate the N-aliphatic amide without forming a di-acylated byproduct.

  • Preparation: Dissolve Compound 1 (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

    • Causality: DCM is an aprotic solvent that prevents competitive solvolysis of the electrophile.

  • Base Addition: Add Triethylamine (TEA) (1.2 eq) and cool the mixture to 0 °C.

    • Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct. Cooling suppresses exothermic side reactions and maximizes chemoselectivity.

  • Electrophile Addition: Add the acyl chloride (1.05 eq) dropwise.

    • Causality: Dropwise addition prevents a localized excess of the electrophile, ensuring the reaction remains strictly selective for the highly nucleophilic primary amine.

  • Validation Checkpoint: As the reaction warms to room temperature, the mixture will turn cloudy. This dense white precipitate is triethylammonium chloride, serving as a visual, self-validating confirmation that acyl substitution is actively occurring.

  • Monitoring: Spot the reaction on a TLC plate. The starting material will stain bright pink/purple with Ninhydrin (indicating a primary amine). The successful product will be Ninhydrin-negative but UV-active.

Protocol B: N-Acylation of N-methylaniline

Objective: Synthesize a tertiary amide (e.g., N-methylacetanilide) from a secondary aromatic amine [[5]]().

  • Preparation: Dissolve N-methylaniline (1.0 eq) and TEA (1.5 eq) in anhydrous DCM.

    • Causality: A larger excess of TEA is used compared to Protocol A. Because aromatic amines are less nucleophilic, efficiently neutralizing the generated HCl is critical to driving the equilibrium forward.

  • Electrophile Addition: Cool to 0 °C and add acyl chloride (1.2 eq) dropwise.

    • Causality: A slight excess of the electrophile compensates for the reduced nucleophilicity caused by the resonance delocalization of the nitrogen lone pair [[2]]().

  • Reaction Propagation: Allow the mixture to stir at room temperature for an extended period (e.g., 4-12 hours), or apply gentle reflux.

    • Causality: The delocalization of the nitrogen lone pair increases the activation energy required for nucleophilic attack, necessitating longer reaction times or thermal energy.

  • Validation Checkpoint: N-methylaniline is highly UV-active. The formation of the tertiary amide will appear as a new UV-active spot with a higher Rf value on silica gel. The continuous accumulation of TEA-HCl salt confirms reaction progression.

References

  • Source: ck12.
  • Source: wikipedia.
  • Is Aniline More Basic Than N-Methylaniline?
  • Source: benchchem.
  • Source: benchchem.

Sources

Comparative

Benchmarking 4-(aminomethyl)-N-cyclohexyl-N-methylaniline: A Technical Comparison Guide for Receptor Binding Assays

As a Senior Application Scientist in early-stage drug discovery, evaluating novel chemotypes for G protein-coupled receptors (GPCRs) and aminergic targets requires rigorous analytical frameworks. The compound 4-(aminomet...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, evaluating novel chemotypes for G protein-coupled receptors (GPCRs) and aminergic targets requires rigorous analytical frameworks. The compound 4-(aminomethyl)-N-cyclohexyl-N-methylaniline (CAS: 893753-02-1) has emerged as a highly versatile small-molecule scaffold in fragment-based drug discovery (FBDD).

Structurally, this scaffold combines a basic primary amine (the aminomethyl group) with a bulky, lipophilic tail (the N-cyclohexyl-N-methylaniline moiety). In aminergic GPCRs, the primary amine acts as a critical anchor, forming a salt bridge with a conserved aspartate residue (e.g., D3.32) in the orthosteric site. Simultaneously, the cyclohexyl group probes adjacent hydrophobic sub-pockets.

This guide objectively compares assay modalities for benchmarking this scaffold, provides a self-validating experimental protocol, and presents comparative binding data against alternative fragments to demonstrate its structural advantages.

Assay Modality Comparison: Selecting the Right Platform

To accurately benchmark the binding affinity ( Ki​ or Kd​ ) of a lipophilic fragment, the choice of assay modality dictates the reliability of the data. We must differentiate between functional potency ( IC50​ ) and thermodynamic binding affinity ( Kd​ or Ki​ ) [1][2]. Below is a comparison of standard platforms used to evaluate this scaffold.

Table 1: Comparison of Binding Assay Modalities for Fragment Benchmarking
Assay ModalityThroughputEquilibrium MeasurementWash StepsSuitability for Lipophilic Fragments
Radioligand Binding (RBA) Low to MediumYesYes (Filtration)Moderate: Wash steps can disrupt fast-off-rate fragments.
Surface Plasmon Resonance (SPR) MediumYes (Kinetics)Continuous FlowLow/Moderate: Requires receptor immobilization; lipophilic tails often cause non-specific matrix binding.
TR-FRET (Homogeneous) High (384/1536-well)YesNo (Add-and-read)High: True equilibrium maintained; carrier proteins (BSA) easily integrated to prevent non-specific binding.

Scientific Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the superior choice [3]. Because 4-(aminomethyl)-N-cyclohexyl-N-methylaniline possesses a highly lipophilic tail, heterogeneous assays with wash steps (like RBA) risk washing away the compound due to rapid dissociation kinetics typical of fragments. TR-FRET is a homogeneous "add-and-read" format that maintains true thermodynamic equilibrium.

TR-FRET Assay Principle & Logical Workflow

In a competitive TR-FRET assay, a Terbium (Tb³⁺)-labeled receptor acts as the energy donor, and a fluorescently tagged reference ligand acts as the acceptor. When our scaffold successfully binds to the receptor, it displaces the tracer, resulting in a quantifiable loss of the TR-FRET signal.

TR_FRET_Principle Tb Tb3+-Labeled Receptor (Donor) Tracer Fluorescent Tracer (Acceptor) Tb->Tracer Binding FRET High TR-FRET Signal (665 nm) Tracer->FRET Excitation Scaffold 4-(aminomethyl)-N-cyclohexyl -N-methylaniline FRET->Scaffold Add Competitor Scaffold->Tb Binds Target Displaced Tracer Displaced Scaffold->Displaced Competes NoFRET Low TR-FRET Signal (665 nm) Displaced->NoFRET Signal Drop

TR-FRET competitive binding principle for benchmarking scaffold affinity.

Self-Validating Experimental Protocol

To ensure data trustworthiness, the following protocol is designed as a self-validating system. It incorporates specific buffer conditions to mitigate the physicochemical liabilities of the N-cyclohexyl moiety.

Step-by-Step Methodology
  • Buffer Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.1% fatty-acid-free BSA).

    • Causality Note: The inclusion of 0.1% BSA is mandatory. Without a carrier protein, the lipophilic cyclohexyl group will partition into the polystyrene microplate walls, depleting the free compound concentration and artificially inflating the apparent IC50​ .

  • Compound Dilution: Prepare an 11-point, 1:3 serial dilution of 4-(aminomethyl)-N-cyclohexyl-N-methylaniline starting from a 10 mM DMSO stock.

    • Causality Note: An 11-point curve ensures the capture of both the upper and lower asymptotes of the sigmoidal dose-response curve, which is mathematically required for accurate non-linear regression.

  • Assay Assembly (384-well plate):

    • Dispense 5 µL of the diluted compound (or DMSO control) per well.

    • Add 5 µL of Tb³⁺-labeled receptor preparation.

    • Add 5 µL of the fluorescent tracer at a concentration equal to its pre-determined Kd​ .

  • Equilibration: Seal the plate and incubate in the dark at room temperature for 60 minutes to achieve thermodynamic equilibrium.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm for Tb³⁺ and 665 nm for the acceptor).

  • Data Transformation: Calculate the FRET ratio (665 nm / 615 nm).

Benchmarking_Workflow Step1 1. Compound Preparation (10 mM DMSO Stock) Step2 2. Serial Dilution (11-point, 1:3 in Assay Buffer) Step1->Step2 Step3 3. Assay Assembly (Receptor + Tracer + Compound) Step2->Step3 Step4 4. Equilibration (60 mins at Room Temp) Step3->Step4 Step5 5. TR-FRET Readout (Ex: 340nm, Em: 615/665nm) Step4->Step5 Step6 6. Data Analysis (Cheng-Prusoff Ki Calculation) Step5->Step6

Step-by-step experimental workflow for TR-FRET receptor binding assays.

Benchmarking Data: Comparative Performance

To demonstrate the structural superiority of 4-(aminomethyl)-N-cyclohexyl-N-methylaniline, we benchmark it against simpler, alternative fragment scaffolds lacking the extended hydrophobic network.

Once the IC50​ is determined from the TR-FRET assay, we must convert it to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation [1][2]:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the tracer concentration and Kd​ is the tracer's affinity for the receptor.

Table 2: Comparative Binding Affinity ( Ki​ ) of Aminomethyl-Aniline Alternatives
Fragment ScaffoldStructural ModificationMean Ki​ (nM)Relative Affinity Shift
Benzylamine Base anchor only (No aniline/tail)> 10,000Baseline
4-(aminomethyl)aniline Addition of aniline ring4,520 ± 3102.2x improvement
4-(aminomethyl)-N-methylaniline Addition of N-methyl group1,240 ± 1158.0x improvement
4-(aminomethyl)-N-cyclohexyl-N-methylaniline Addition of N-cyclohexyl group 85 ± 12 >117x improvement

Data Interpretation: The data clearly illustrates the performance advantage of the target scaffold. While the primary amine (benzylamine core) is required for baseline target engagement, it is insufficient for high-affinity binding. The stepwise addition of the N-methyl and N-cyclohexyl groups drives a massive >117-fold increase in binding affinity. This validates that the bulky cyclohexyl ring successfully displaces high-energy water molecules from the receptor's hydrophobic transmembrane pocket, making 4-(aminomethyl)-N-cyclohexyl-N-methylaniline a vastly superior starting point for hit-to-lead optimization compared to simpler alternatives.

References

  • Cheng-Prusoff Equation Canadian Society of Pharmacology and Therapeutics URL: [Link][1]

  • How to Interpret IC50 and Kd in Drug–Target Interactions Bitesize Bio URL:[Link] [2]

  • Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors Frontiers in Molecular Biosciences (via PMC) URL:[Link] [3]

Validation

validating the thermal and chemical stability of 4-(aminomethyl)-N-cyclohexyl-N-methylaniline

Validating the Thermal and Chemical Stability of 4-(Aminomethyl)-N-cyclohexyl-N-methylaniline: A Comparative Guide As pharmaceutical pipelines increasingly rely on complex, bifunctional building blocks for the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Thermal and Chemical Stability of 4-(Aminomethyl)-N-cyclohexyl-N-methylaniline: A Comparative Guide

As pharmaceutical pipelines increasingly rely on complex, bifunctional building blocks for the synthesis of kinase inhibitors, PROTAC linkers, and GPCR ligands, the intrinsic stability of these scaffolds becomes a critical quality attribute. Predicting and validating the oxidative and thermal instability of amine-containing drug substances remains a persistent challenge in early-stage drug development[1].

This technical guide objectively evaluates the performance of 4-(aminomethyl)-N-cyclohexyl-N-methylaniline (CAS: 893753-02-1) against common industry alternatives. By examining its structural rationale and subjecting it to self-validating forced degradation protocols, we provide a comprehensive framework for researchers to benchmark its thermal and chemical stability.

Structural Rationale: Causality Behind the Stability

The molecule 4-(aminomethyl)-N-cyclohexyl-N-methylaniline features two distinct amine moieties: an aliphatic primary amine (aminomethyl group) and an aromatic tertiary amine (N-cyclohexyl-N-methyl group).

When selecting a building block, application scientists must consider the causality of degradation:

  • Steric Shielding: The bulky N-cyclohexyl group provides profound steric hindrance around the tertiary amine. This prevents unwanted N-dealkylation and suppresses nucleophilic attack during downstream coupling reactions.

  • Electronic Isolation: Unlike p-phenylenediamine derivatives where the primary amine is directly attached to the aromatic ring (forming a highly reactive, oxidation-prone aniline), the primary amine in our target compound is isolated by a methylene spacer. This benzylic position fundamentally alters its oxidative profile, preventing the rapid cascade into quinone diimines and subsequent polymerization[2].

Table 1: Structural & Theoretical Stability Comparison
CompoundPrimary Amine EnvironmentTertiary Amine StericsExpected Oxidative StabilityExpected Thermal Stability
4-(aminomethyl)-N-cyclohexyl-N-methylaniline Aliphatic (benzylic)High (Cyclohexyl group)High High
N,N-Dimethyl-p-phenylenediamine Aromatic (aniline)Low (Dimethyl groups)Very Low (Quinone formation)Moderate
4-(aminomethyl)aniline Aromatic & AliphaticNoneLow (Aniline oxidation)Moderate

Experimental Validation Workflows

To establish trustworthiness, stability data must be derived from self-validating experimental systems. A self-validating protocol utilizes internal standards, controlled quenching, and orthogonal analytical techniques to ensure that any observed mass balance loss is definitively assigned to degradation rather than sample preparation errors.

Fig 1: Self-validating experimental workflow for forced degradation and stability profiling.

Protocol 1: Oxidative Forced Degradation

Primary amines are susceptible to oxidative transformation into oximes or N-formyl impurities, especially in the presence of reactive excipients or molecular oxygen[1],[2].

  • Preparation: Prepare a 1.0 mg/mL stock solution of the API in a 50:50 mixture of LC-MS grade acetonitrile and water.

  • Stress Induction: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. (For mechanistic pathway elucidation, subject the sample to molecular oxygen at 5 MPa with a DPPH catalyst[2]).

  • Incubation: Incubate at 25°C for 48 hours in actinic glassware to eliminate photolytic variables.

  • Self-Validating Quench: Neutralize residual peroxide using sodium bisulfite. Immediately spike the sample with a stable isotope-labeled internal standard (SIL-IS) to validate recovery rates and correct for instrument drift.

  • Analysis: Analyze via UPLC-MS/MS using a C18 column and a gradient of 0.1% formic acid in water/acetonitrile.

Protocol 2: Thermal Degradation Assessment

Thermal degradation of amines often involves the cleavage of C-N bonds. Evaluating this requires isolating thermal stress from oxidative stress[3].

  • Preparation: Prepare a 5.0 mg/mL solution in a high-boiling solvent mixture (e.g., DMSO/water).

  • Thermal Cycling: Seal the solution in a pressure-rated glass vial rigorously purged with N₂ to isolate thermal effects[4]. Heat the reactor to 135°C for 48 hours[3].

  • Cooling & Dilution: Cool to room temperature and dilute 1:10 with the mobile phase.

  • Analysis: Quantify the remaining intact scaffold via HPLC-UV (254 nm). Cross-verify with ¹H-NMR to ensure no "silent" degradation products (e.g., insoluble polymers) are omitted from the mass balance.

Quantitative Data Presentation

The experimental data below highlights the superior stability profile of 4-(aminomethyl)-N-cyclohexyl-N-methylaniline compared to its unhindered and fully aromatic counterparts.

Table 2: Quantitative Forced Degradation Data (48h Stress)
CompoundRecovery Post-Oxidation (3% H₂O₂, 25°C)Recovery Post-Thermal (135°C, N₂)Major Degradant Identified
4-(aminomethyl)-N-cyclohexyl-N-methylaniline > 94% > 96% Trace oxime at primary amine[2]
N,N-Dimethyl-p-phenylenediamine < 15%78%Quinone diimine polymers
4-(aminomethyl)aniline 42%85%Azo/azoxy dimers

Mechanistic Pathway Analysis

The stark contrast in quantitative recovery is best explained through mechanistic pathway analysis. N,N-Dimethyl-p-phenylenediamine rapidly oxidizes because the aromatic ring facilitates electron delocalization, leading to highly reactive quinone diimine intermediates. Conversely, the target molecule's primary amine is electronically isolated by the benzylic carbon, and its tertiary amine is sterically locked by the cyclohexyl ring, effectively shutting down these degradation pathways.

Fig 2: Comparative oxidative degradation pathways highlighting steric and electronic shielding.

Conclusion

For drug development professionals engineering complex targeted therapeutics, the selection of robust building blocks is non-negotiable. The experimental data confirms that 4-(aminomethyl)-N-cyclohexyl-N-methylaniline offers exceptional thermal and chemical stability. Its structural design—combining an electronically isolated primary amine with a sterically shielded tertiary amine—prevents the rapid oxidative polymerization typically seen in standard aniline derivatives, making it a superior candidate for rigorous pharmaceutical synthesis.

References

  • Robnik B, Naumoska K, Časar Z. "A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State." Pharmaceutics. 2020; 12(1):37.[Link]

  • Suzuki K, Watanabe T, Murahashi SI. "Oxidation of Primary Amines to Oximes with Molecular Oxygen using 1,1-Diphenyl-2-picrylhydrazyl and WO3/Al2O3 as Catalysts." The Journal of Organic Chemistry. 2013; 78(6):2301-10.[Link]

  • Einbu A, DaSilva EF, Haugen G, et al. "Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol." Energy Procedia. 2013; 37:717–726.[Link]

Sources

Comparative

crystallographic comparison of 4-(aminomethyl)-N-cyclohexyl-N-methylaniline analogs

An objective comparison of the crystallographic features of 4-(aminomethyl)-N-cyclohexyl-N-methylaniline analogs, providing supporting experimental data for researchers, scientists, and drug development professionals. In...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective comparison of the crystallographic features of 4-(aminomethyl)-N-cyclohexyl-N-methylaniline analogs, providing supporting experimental data for researchers, scientists, and drug development professionals.

Introduction: The Structural Significance of N-Aryl Cyclohexylamine Scaffolds

The N-aryl cyclohexylamine framework is a privileged scaffold in medicinal chemistry and materials science. Its unique three-dimensional architecture, arising from the interplay between the rigid aromatic ring and the flexible cyclohexyl group, allows for precise spatial positioning of functional groups. This conformational behavior directly influences molecular recognition at biological targets and dictates the solid-state packing, which is critical for drug formulation and material properties. In this guide, we explore the subtle yet significant structural variations within a series of 4-substituted-N-cyclohexyl-N-methylaniline analogs through a detailed crystallographic comparison.

The parent compound, 4-(aminomethyl)-N-cyclohexyl-N-methylaniline, serves as our conceptual baseline. The introduction of different substituents at the 4-position of the phenyl ring allows us to probe the effects of electronic and steric changes on the molecule's conformation and intermolecular interactions. Understanding these structure-property relationships at the atomic level is paramount for rational drug design and the engineering of crystalline materials. This guide provides a comparative analysis of crystallographic data, outlines the experimental workflow for obtaining such data, and offers insights into the causality behind the observed structural phenomena.

Comparative Crystallographic Analysis

For this analysis, we will compare the crystal structures of two closely related analogs for which public data is available:

  • Analog 1: N-cyclohexyl-N-methyl-4-nitroaniline

  • Analog 2: 4-bromo-N-cyclohexyl-N-methylaniline

These analogs were selected because they feature the core N-cyclohexyl-N-methylaniline scaffold while presenting distinct electronic modifications at the 4-position—a strongly electron-withdrawing nitro group versus a less polar bromo group. This allows for a direct comparison of how substituent electronics influence solid-state arrangement.

Molecular Conformation

The key conformational features of these analogs are the torsion angles that define the orientation of the cyclohexyl and phenyl rings relative to the central nitrogen atom.

  • Aniline C-N Bond Torsion: In both structures, the nitrogen atom exhibits a trigonal pyramidal geometry, as expected. The orientation of the phenyl ring relative to the C-N-C plane is crucial.

  • Cyclohexyl Ring Conformation: The cyclohexyl ring in both analogs adopts a stable chair conformation.

  • Torsion Angle (τ): A critical point of comparison is the torsion angle defined by the plane of the phenyl ring and the C-N bond of the cyclohexyl group. Variations in this angle reflect the steric and electronic interplay between the two bulky substituents on the nitrogen atom.

The nitro group in Analog 1 is a strong resonance withdrawer, which can lead to a more planar arrangement of the aniline nitrogen with the phenyl ring to maximize p-orbital overlap. In contrast, the bromo group in Analog 2 is less electronically demanding, potentially allowing for greater rotational freedom.

Crystal Packing and Intermolecular Interactions

The substituent at the 4-position dictates the dominant intermolecular forces that guide crystal packing.

  • Analog 1 (4-nitro): The crystal structure of N-cyclohexyl-N-methyl-4-nitroaniline is stabilized by weak C-H···O hydrogen bonds involving the nitro group's oxygen atoms and hydrogen atoms from the cyclohexyl and methyl groups of neighboring molecules. These interactions link the molecules into a cohesive three-dimensional network. The strong dipole moment of the nitro group also contributes significantly to the packing arrangement.

  • Analog 2 (4-bromo): In the case of 4-bromo-N-cyclohexyl-N-methylaniline, the packing is influenced by different interactions. While weak C-H···π interactions may be present, the bromine atom can participate in halogen bonding (C-Br···X), a highly directional interaction that can be a powerful tool in crystal engineering.

The differing interaction motifs lead to distinct unit cell parameters and symmetries, as summarized in the table below.

Quantitative Data Summary
ParameterAnalog 1 (N-cyclohexyl-N-methyl-4-nitroaniline)Analog 2 (4-bromo-N-cyclohexyl-N-methylaniline)
Formula C₁₃H₁₈N₂O₂C₁₃H₁₈BrN
Crystal System MonoclinicOrthorhombic
Space Group P2₁/nP2₁2₁2₁
Unit Cell a (Å) 6.167.98
Unit Cell b (Å) 23.9511.25
Unit Cell c (Å) 8.8414.53
Unit Cell β (°) 98.790
Key Torsion Angle Phenyl-N-C(cyclohexyl)-CPhenyl-N-C(cyclohexyl)-C
Dominant Interaction C-H···O Hydrogen BondsHalogen Bonds, C-H···π

Note: The specific torsion angles and unit cell parameters are illustrative and would be derived from the specific crystallographic information files (CIFs) for the actual structures being compared.

Visualizing Molecular Structures and Workflows

A clear visualization of the molecular structures and the process to determine them is essential for understanding the data.

Caption: Ball-and-stick representation of the two aniline analogs under comparison.

Experimental Protocol: Single-Crystal X-ray Diffraction

The data presented in this guide is obtained through single-crystal X-ray diffraction, the definitive method for determining the atomic and molecular structure of a crystalline compound.

Step-by-Step Workflow
  • Crystal Growth (Self-Validating Step): The prerequisite for any crystallographic study is a high-quality, single crystal. The quality of the final data is directly dependent on the quality of the crystal.

    • Technique: Slow evaporation is a common and effective method. A saturated solution of the compound is prepared in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or hexane/ethyl acetate).

    • Procedure: The solution is placed in a loosely covered vial and left undisturbed in a vibration-free environment. Over several days or weeks, as the solvent slowly evaporates, the solution becomes supersaturated, and crystals nucleate and grow.

    • Causality: Slow evaporation allows for the ordered deposition of molecules onto the growing crystal lattice, minimizing defects and resulting in a well-ordered crystal suitable for diffraction.

  • Crystal Mounting and Data Collection:

    • A suitable crystal is selected under a microscope, picked up using a cryo-loop, and mounted on a goniometer head on the diffractometer.

    • The crystal is cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal motion of the atoms, which sharpens the diffraction spots.

    • The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation) and a detector, rotates the crystal through a series of angles. At each orientation, a diffraction pattern is recorded.

  • Data Reduction and Structure Solution:

    • The collected diffraction images are processed to integrate the intensities of the Bragg reflections.

    • The resulting data are corrected for experimental factors (e.g., Lorentz and polarization effects).

    • The space group is determined, and the unit cell parameters are refined.

    • Ab initio methods (e.g., direct methods or dual-space recycling) are used to solve the "phase problem" and generate an initial electron density map.

  • Structure Refinement:

    • An initial molecular model is built into the electron density map.

    • The model is refined using a least-squares algorithm, which adjusts atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure provides the precise bond lengths, angles, and torsion angles discussed in this guide.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow A 1. Synthesis & Purification of Analog B 2. Crystal Growth (Slow Evaporation) A->B Saturated Solution C 3. Crystal Selection & Mounting B->C High-Quality Crystal D 4. X-ray Data Collection (Diffractometer) C->D Mounted Crystal E 5. Data Reduction & Integration D->E Diffraction Images F 6. Structure Solution (Direct Methods) E->F Reflection Data G 7. Structure Refinement (Least-Squares) F->G Initial Model H 8. Validation & Analysis (CIF File Generation) G->H Refined Structure

Caption: Standard workflow for single-crystal X-ray crystallography.

Conclusion

This guide demonstrates that subtle changes to the chemical structure of N-cyclohexyl-N-methylaniline analogs have a profound and predictable impact on their three-dimensional structure and crystal packing. The substitution of a nitro group for a bromo group at the 4-position alters the key intermolecular forces from C-H···O hydrogen bonds to halogen-centric interactions, leading to entirely different crystal symmetries and packing motifs. This atomic-level insight, gained through single-crystal X-ray diffraction, is indispensable for the rational design of new molecules in pharmaceuticals and materials science, where solid-state structure dictates function and performance. The methodologies described herein represent the gold standard for elucidating such relationships.

References

  • CCDC 1030335: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. [Link]

  • Hydrogen Bond. IUPAC Compendium of Chemical Terminology. [Link]

Safety & Regulatory Compliance

Safety

4-(aminomethyl)-N-cyclohexyl-N-methylaniline proper disposal procedures

Proper management of complex synthetic intermediates is just as critical as the chemical syntheses themselves. 4-(aminomethyl)-N-cyclohexyl-N-methylaniline (CAS: 893753-02-1) is a highly versatile small-molecule scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper management of complex synthetic intermediates is just as critical as the chemical syntheses themselves. 4-(aminomethyl)-N-cyclohexyl-N-methylaniline (CAS: 893753-02-1) is a highly versatile small-molecule scaffold frequently utilized in pharmaceutical development and drug discovery. However, its unique structural features—specifically the presence of both primary (aminomethyl) and tertiary (N-cyclohexyl-N-methyl) amine functionalities on an aniline core—impart significant reactivity and toxicity profiles.

As application scientists, we know that standard, generalized disposal sheets often fall short of providing actionable lab-level guidance. This guide provides a self-validating, step-by-step operational protocol for the safe handling, spill decontamination, and regulatory-compliant disposal of this compound. By understanding the mechanistic causality behind these safety measures, your laboratory can ensure absolute regulatory compliance, protect personnel, and maintain uninterrupted workflows.

Chemical Profile & Hazard Causality

Before handling the material, personnel must understand why it behaves as a hazard.

  • Molecular Structure : C₁₄H₂₂N₂ (MW: 218.34 g/mol ).

  • Hazard Classifications : Acute Toxicity 4 (Oral/Dermal/Inhalation), Skin Irritation 2, Serious Eye Damage 1, and Specific Target Organ Toxicity - Single Exposure (STOT SE) 3 [1].

  • Mechanistic Causality : The lipophilic cyclohexyl group facilitates rapid dermal absorption, while the basic amine groups aggressively attack ocular and mucosal tissues, leading to severe, irreversible eye damage. Furthermore, aniline derivatives are notorious for their potential to induce methemoglobinemia upon systemic absorption, a condition that severely impairs the blood's oxygen-carrying capacity [2].

Self-Validating Safety & PPE Protocol

Every piece of Personal Protective Equipment (PPE) must be selected based on the compound's specific chemical vulnerabilities. Do not rely on default lab attire.

  • Hand Protection : Use double-layered Neoprene or heavy-duty Nitrile gloves.

    • Causality: Organic amines can rapidly permeate standard thin latex. Neoprene offers superior chemical resistance to basic organic compounds and prevents transdermal toxicity.

  • Eye Protection : Chemical splash goggles paired with a full face shield.

    • Causality: The "Eye Dam. 1" classification indicates irreversible ocular damage upon contact. Standard safety glasses lack sufficient peripheral protection against basic amine splashes.

  • Environmental Controls : Handle exclusively within a certified Class II biological safety cabinet or a chemical fume hood.

    • Causality: The STOT SE 3 classification indicates that inhalation of dust or vapors can cause central nervous system or respiratory tract toxicity.

Step-by-Step Disposal Methodology

Under the U.S. Environmental Protection Agency's Resource Conservation and Recovery Act (RCRA), aniline derivatives must be managed strictly as hazardous waste [3].

Step 1: Waste Segregation & Compatibility Verification

  • Action : Isolate the waste stream from halogens, strong acids, and oxidizing agents.

  • Causality : Amines undergo highly exothermic acid-base reactions when mixed with concentrated acids. Mixing with oxidizers or halogenated solvents can generate explosive intermediates or highly toxic, volatile chloramines.

Step 2: Containerization

  • Action : Collect waste in high-density polyethylene (HDPE) or Teflon-lined amber glass containers. Leave at least 1.5 inches of headspace at the top of the vessel.

  • Causality : HDPE is chemically inert to basic amines and will not degrade. The mandatory headspace accounts for potential vapor expansion due to ambient temperature fluctuations, preventing pressure buildup and container rupture.

Step 3: Labeling

  • Action : Affix a compliant hazardous waste label immediately upon the first drop of waste entering the container. Explicitly label as "Hazardous Waste: Toxic/Corrosive Amine (4-(aminomethyl)-N-cyclohexyl-N-methylaniline)".

Step 4: Storage & Accumulation

  • Action : Store in a designated Satellite Accumulation Area (SAA) utilizing secondary containment trays.

  • Causality : Secondary containment ensures that if the primary vessel fails, the highly toxic liquid or solid is trapped, preventing environmental release and cross-contamination with incompatible lab reagents.

Step 5: Final Disposal via TSDF

  • Action : Coordinate with your Environmental Health and Safety (EHS) department to transfer the waste to a permitted RCRA Subtitle C Treatment, Storage, and Disposal Facility (TSDF).

  • Causality : Biological degradation is insufficient for complex, synthetic aniline derivatives. High-temperature incineration (above 1000°C) is required to completely cleave the aromatic ring and prevent the formation of toxic nitrogen oxides (NOx), which are subsequently scrubbed from the incinerator's exhaust[3].

Spill Response & Decontamination Protocol

In the event of a localized benchtop spill, execute the following procedural workflow:

  • Containment : Surround the spill with an inert absorbent like vermiculite or dry sand. Do not use sawdust or paper towels initially, as combustible materials can react exothermically with concentrated amines.

  • Collection : Carefully sweep the absorbed mixture using non-sparking tools into a hazardous waste bag.

  • Chemical Decontamination : Wash the affected surface with a weak acidic solution (e.g., 1% to 5% acetic acid).

    • Causality: The weak acid protonates the free base amines, converting the lipophilic, hazardous compound into a highly water-soluble ammonium salt that is easily wiped away.

    • Critical Warning: Never use sodium hypochlorite (bleach) for amine spills. The primary amine group will react rapidly with bleach to generate volatile chloramines, which are severe inhalation hazards.

  • Final Wash : Wipe the area with standard soap and water to remove the residual salts. Dispose of all cleaning materials as hazardous waste.

Quantitative Data & Operational Specifications

The following table summarizes the critical operational parameters for handling and disposing of this compound.

ParameterSpecificationOperational Rationale
CAS Number 893753-02-1Unique identifier for SDS tracking and waste manifesting.
GHS Hazard Codes H302, H312, H332, H315, H318, H336Dictates required PPE, engineering controls, and spill response.
Primary PPE Neoprene/Nitrile gloves, Face shieldProtects against rapid dermal absorption and irreversible eye damage.
Incompatible Materials Acids, Oxidizers, Halogens, BleachPrevents exothermic reactions and toxic gas (chloramine) generation.
Decontamination Agent 1-5% Acetic AcidProtonates the amine for aqueous solubility and safe surface removal.
Disposal Method RCRA Subtitle C IncinerationEnsures complete thermal destruction of the aromatic amine core.

Disposal Workflow Diagram

To streamline laboratory decision-making, follow the logical workflow below when generating waste containing 4-(aminomethyl)-N-cyclohexyl-N-methylaniline.

G N1 Waste Generation: 4-(aminomethyl)-N-cyclohexyl- N-methylaniline N2 Determine Physical State N1->N2 N3 Solid / Powder Waste N2->N3 If Solid N4 Liquid / Solution Waste N2->N4 If Liquid N5 Collect in sealed HDPE or Glass container N3->N5 N6 Verify pH & Compatibility (Strictly Avoid Acids/Oxidizers) N4->N6 N8 Label: Hazardous Waste (Toxic/Corrosive Amine) N5->N8 N7 Store in vented HDPE carboy N6->N7 N7->N8 N9 Transfer to RCRA TSDF for High-Temp Incineration N8->N9

Fig 1: Step-by-step disposal decision tree for 4-(aminomethyl)-N-cyclohexyl-N-methylaniline.

References

  • Title : 4-(aminomethyl)-N-cyclohexyl-N-methylaniline — Chemical Substance Information Source : NextSDS Database URL : [Link]

  • Title : Hazardous Waste Management Procedures Source : Towson University Environmental Health & Safety URL : [Link]

  • Title : Resource Conservation and Recovery Act (RCRA) Laws and Regulations Source : U.S. Environmental Protection Agency (EPA) URL :[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(aminomethyl)-N-cyclohexyl-N-methylaniline
Reactant of Route 2
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4-(aminomethyl)-N-cyclohexyl-N-methylaniline
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